Trovirdine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
148311-89-1 |
|---|---|
Molecular Formula |
C13H14BrClN4S |
Molecular Weight |
373.70 g/mol |
IUPAC Name |
1-(5-bromo-2-pyridinyl)-3-(2-pyridin-2-ylethyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H13BrN4S.ClH/c14-10-4-5-12(17-9-10)18-13(19)16-8-6-11-3-1-2-7-15-11;/h1-5,7,9H,6,8H2,(H2,16,17,18,19);1H |
InChI Key |
IUQKLSJRANLIKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)NC2=NC=C(C=C2)Br.Cl |
Appearance |
Solid powder |
Origin of Product |
United States |
Foundational & Exploratory
Trovirdine Hydrochloride: A Technical Guide to its Mechanism of Action as a Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trovirdine hydrochloride (formerly known as LY300046) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) belonging to the phenethylthiazolylthiourea (PETT) class of compounds. It exhibits high specificity for the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows. While showing promise in early development, it's important to note that the clinical development of Trovirdine was discontinued.
Core Mechanism of Action
This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Trovirdine does not bind to the active site of the enzyme. Instead, it binds to a hydrophobic pocket located approximately 10 Å from the catalytic site, known as the NNRTI binding pocket (NNIBP).[2] This binding event induces a conformational change in the enzyme, which distorts the positioning of the DNA polymerase active site and limits the mobility of the p66 subunit, thereby inhibiting the conversion of viral RNA into DNA.
Enzyme kinetic studies have demonstrated that the inhibition of RT by Trovirdine is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with regard to the primer/template complex under steady-state conditions. This indicates that Trovirdine can bind to the enzyme-primer/template complex, and its binding does not prevent the binding of dNTPs, but rather obstructs the catalytic step of nucleotide incorporation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against HIV-1 reverse transcriptase and viral replication.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type HIV-1
| Parameter | Value | Cell Line/Assay Conditions |
| IC50 | 7 nM (0.007 µM) | HIV-1 RT, employing heteropolymeric primer/template (oligo-DNA/ribosomal RNA) and dGTP as substrate.[3] |
| EC50 | 1 - 5 nM | MT-4 cells, inhibition of wild-type HIV-1.[4] |
Table 2: In Vitro Inhibitory Activity of this compound and Analogs against NNRTI-Resistant HIV-1 Strains
| Compound | HIV-1 Strain | IC50 (nM) | EC50 (nM) |
| Trovirdine Analogs | Mutant HIV-1 RT (Ile100) | 20 - 50 | - |
| Trovirdine Analogs | Mutant HIV-1 RT (Cys181) | 4 - 10 | - |
| Trovirdine Analogs | Mutant HIV-1 (Ile100) | - | 9 - 100 |
| Trovirdine Analogs | Mutant HIV-1 (Cys181) | - | 3 - 20 |
Data for analogs are presented as a range from a study on PETT derivatives.[4]
Signaling Pathways and Molecular Interactions
The interaction of Trovirdine with HIV-1 RT is a direct enzymatic inhibition and does not involve a complex signaling pathway. The following diagram illustrates the mechanism of inhibition at the molecular level.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay (In Vitro)
This protocol is a composite based on standard methodologies for NNRTI evaluation.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Heteropolymeric template: poly(rA)-oligo(dT)12-18
-
Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP
-
Assay buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final concentration of DMSO should be less than 1%.
-
In a 96-well plate, combine the assay buffer, poly(rA)-oligo(dT)12-18 template/primer, and the diluted this compound or DMSO control.
-
Add the dNTP mix containing [³H]-dTTP to each well.
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Terminate the reaction by adding cold 10% TCA.
-
Transfer the contents of each well to a glass fiber filter using a cell harvester.
-
Wash the filters with 10% TCA and then with 70% ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Trovirdine concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Trovirdine concentration and fitting the data to a sigmoidal dose-response curve.
Antiviral Activity Assay (Cell-Based MTT Assay)
This protocol outlines the determination of the 50% effective concentration (EC50) of this compound in a cell-based assay.
Objective: To measure the ability of this compound to protect MT-4 cells from HIV-1 induced cytopathic effects.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., IIIB)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted this compound or medium control to the wells containing the MT-4 cells.
-
Infect the cells with a pre-titered amount of HIV-1 (multiplicity of infection, MOI, of approximately 0.01). Include uninfected cell controls.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 5 days.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Trovirdine concentration relative to the uninfected and untreated infected controls.
-
Determine the EC50 value by plotting the percentage of viability against the logarithm of the Trovirdine concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for the in vitro RT inhibition assay and the logical relationship in the structure-activity relationship (SAR) studies of PETT derivatives.
References
- 1. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phenethylthiazolylthiourea (PETT) compounds as a new class of HIV-1 reverse transcriptase inhibitors. 2. Synthesis and further structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Trovirdine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, biological activity, and relevant experimental protocols for Trovirdine hydrochloride. This compound, also known by its developmental code LY-300046, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1]
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of Trovirdine. Its chemical name is 1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea hydrochloride.[1]
| Property | Value | Reference |
| IUPAC Name | 1-(5-bromopyridin-2-yl)-3-(2-(pyridin-2-yl)ethyl)thiourea hydrochloride | [1] |
| Synonyms | LY-300046, PETT-1 | [1] |
| CAS Number | 148311-89-1 | [1] |
| Chemical Formula | C₁₃H₁₄BrClN₄S | [1] |
| Molecular Weight | 373.70 g/mol | [1] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (≥ 10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml) | [2] |
Mechanism of Action
Trovirdine is a highly potent and specific non-nucleoside inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which bind at the active site of the enzyme, NNRTIs like Trovirdine bind to an allosteric site on the p66 subunit of the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the polymerase activity.
Enzyme kinetic studies have demonstrated that the inhibition of HIV-1 RT by Trovirdine is non-competitive with respect to deoxynucleoside triphosphates (dNTPs) and uncompetitive with respect to the primer/template complex under steady-state conditions.[1] This indicates that Trovirdine can bind to both the free enzyme and the enzyme-substrate complex.
Biological Activity
Trovirdine has demonstrated potent inhibitory activity against wild-type HIV-1 RT. However, its efficacy can be significantly reduced by specific mutations within the NNRTI binding pocket.
| Parameter | Value | Notes | Reference |
| IC₅₀ (HIV-1 RT) | 0.007 µM (7 nM) | Against wild-type enzyme | [1][3] |
| Resistance Mutations | Leu100, Tyr181, Tyr188 | Amino acid changes in the RT enzyme | [1] |
| Fold Decrease in Inhibition | 25-fold | For Leu100 mutation | [1] |
| 147-fold | For Tyr181 mutation | [1] | |
| 12-fold | For Tyr188 mutation | [1] |
Experimental Protocols
Synthesis of Trovirdine
The synthesis of Trovirdine analogues has been described in the literature. A plausible synthetic route for Trovirdine would involve the reaction of 2-amino-5-bromopyridine with an isothiocyanate precursor of 2-(2-pyridinyl)ethylamine. The final product can then be treated with hydrochloric acid to yield the hydrochloride salt. The synthesis generally involves standard organic chemistry techniques, and purification is typically achieved by chromatography and/or recrystallization.
HIV-1 Reverse Transcriptase Inhibition Assay
The in vitro inhibitory activity of this compound against HIV-1 RT can be determined using a colorimetric or radiometric assay. A general protocol is outlined below.
Objective: To determine the concentration of this compound required to inhibit 50% of the HIV-1 RT activity (IC₅₀).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (dissolved in DMSO)
-
Poly(rA) template and oligo(dT) primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., digoxigenin-dUTP and biotin-dUTP for colorimetric assay, or ³H-dTTP for radiometric assay)
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
-
Microtiter plates (e.g., streptavidin-coated for biotin-based assays)
-
Detection reagents (e.g., anti-digoxigenin-POD conjugate and a colorimetric substrate for ELISA-based assays)
-
Plate reader
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound. Prepare the reaction mixture containing the template/primer, dNTPs, and assay buffer.
-
Enzyme Inhibition: Add the diluted this compound and the HIV-1 RT to the wells of a microtiter plate and incubate to allow for binding.
-
Polymerase Reaction: Initiate the reverse transcription reaction by adding the reaction mixture. Incubate to allow for DNA synthesis.
-
Detection: Stop the reaction and quantify the amount of newly synthesized DNA. For a colorimetric assay, this involves binding the biotin-labeled DNA to the streptavidin-coated plate, followed by incubation with an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase), and finally, the addition of a chromogenic substrate.
-
Data Analysis: Measure the absorbance or radioactivity in each well. Plot the percentage of RT inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined from the resulting dose-response curve.
References
Trovirdine hydrochloride discovery and development
An In-depth Technical Guide to the Discovery and Development of Trovirdine Hydrochloride
Introduction
This compound, also known as LY300046 and PETT-1, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of HIV-1 infection.[1] As a member of the phenethylthiazolylthiourea (PETT) class of compounds, it was developed through a systematic structure-activity relationship (SAR) study aimed at identifying potent and specific inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[2] The development of Trovirdine was a result of research efforts by Medivir AB and Eli Lilly and Company.[3][4] Although it entered Phase I clinical trials, its development was ultimately discontinued.[4][5] This guide provides a technical overview of the discovery, mechanism of action, and available preclinical data for this compound.
Discovery and Development
The discovery of this compound originated from a lead compound, N-(2-phenethyl)-N'-(2-thiazolyl)thiourea. This initial compound demonstrated inhibitory activity against HIV-1 RT with an IC50 of 0.9 µM and anti-HIV-1 activity in MT-4 cells with an ED50 of 1.3 µM.[2] A systematic SAR study was undertaken to optimize the antiviral potency of this lead compound. The development strategy involved dividing the lead molecule into four quadrants and independently modifying each to enhance antiviral activity. This was followed by combining the most effective substituents into hybrid structures.[2] This effort led to the identification of this compound (N-(2-pyridyl)-N'-(5-bromo-2-pyridyl)-thiourea hydrochloride) as a clinical candidate with significantly improved potency.[2]
Mechanism of Action
This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into proviral DNA. This mechanism is characteristic of the NNRTI class of antiretroviral drugs. Enzyme kinetic studies have shown that the inhibition is non-competitive with respect to deoxynucleoside triphosphates and uncompetitive with respect to the primer/template complex under steady-state conditions.[1]
Quantitative Preclinical Data
The available preclinical data for this compound and its lead compound are summarized in the table below. This data primarily consists of in vitro potency and cytotoxicity metrics. Detailed preclinical pharmacokinetic and in vivo efficacy data are not publicly available.
| Compound | Assay | Target | Value | Reference |
| Lead Compound | HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | IC50: 0.9 µM | [2] |
| Antiviral Activity | HIV-1 in MT-4 cells | ED50: 1.3 µM | [2] | |
| Cytotoxicity | MT-4 cells | CC50: > 380 µM | [2] | |
| Trovirdine HCl | HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | IC50: 15 nM | [2] |
| HIV-1 RT Inhibition | HIV-1 Reverse Transcriptase | IC50: 7 nM | [5] | |
| Antiviral Activity | HIV-1 in cell culture | ED50: 20 nM | [2] | |
| Anti-parasitic Activity | Toxoplasma gondii tachyzoites | IC50: 18.89 ± 1.87 µM | [3] |
Experimental Protocols
Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, a generalized protocol for an HIV-1 reverse transcriptase inhibition assay is provided below, based on common methodologies for this type of research.
Generalized HIV-1 Reverse Transcriptase Inhibition Assay
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(rA)-oligo(dT) as template/primer
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Test compound (this compound) and control inhibitors
-
Microplates
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, poly(rA)-oligo(dT) template/primer, and the diluted test compound or control.
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate or use another method to separate the unincorporated labeled dNTPs from the newly synthesized DNA.
-
Quantify the amount of incorporated labeled dNTP by scintillation counting or fluorescence measurement.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Chemical Synthesis
The synthesis of this compound is part of the broader synthesis of phenethylthiazolylthiourea (PETT) derivatives. The general synthetic route involves the reaction of an appropriate isothiocyanate with a corresponding amine. For Trovirdine, this would involve the reaction of 2-amino-5-bromopyridine with an isothiocyanate derived from 2-(2-aminoethyl)pyridine. A detailed, step-by-step protocol for the synthesis of this compound is not publicly available.
Conclusion
This compound was a promising NNRTI candidate for the treatment of HIV-1 infection, identified through a rigorous SAR campaign that significantly improved upon the potency of the initial lead compound. Its mechanism of action is consistent with other NNRTIs, involving the allosteric inhibition of HIV-1 reverse transcriptase. While preclinical in vitro data demonstrated potent anti-HIV activity, the development of this compound was halted after Phase I clinical trials. The reasons for its discontinuation and the results of the clinical and comprehensive preclinical studies remain largely in the proprietary domain of the developing companies.
References
- 1. In vivo pharmacokinetics, metabolism, toxicity, and anti-HIV activity of N'-[2-(2-Thiophene)ethyl]-N'-[2-(5-bromopyridyl)]thiourea (HI-443), a potent non-nucleoside inhibitor of HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenethylthiazolethiourea (PETT) compounds, a new class of HIV-1 reverse transcriptase inhibitors. 1. Synthesis and basic structure-activity relationship studies of PETT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vitro Antiviral Activity of Trovirdine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine hydrochloride (formerly known as LY300046) is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the phenethylthiazolylthiourea (PETT) series of compounds, Trovirdine exhibits high specificity for the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound, including its mechanism of action, quantitative efficacy and cytotoxicity data, detailed experimental protocols for its evaluation, and an examination of resistance development.
Mechanism of Action
This compound functions as an allosteric inhibitor of HIV-1 RT. It binds to a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme. This binding induces a conformational change in the enzyme, thereby distorting the polymerase active site and inhibiting the conversion of viral RNA into double-stranded DNA. This non-competitive inhibition with respect to deoxynucleoside triphosphates is a hallmark of the NNRTI class of antiretroviral drugs. Enzyme kinetic studies have demonstrated that the inhibition of RT by Trovirdine is non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to the primer/template complex under steady-state conditions[1].
Quantitative In Vitro Activity
The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Virus Strain | Cell Line | Assay Type | Parameter | Value | Reference |
| HIV-1 (Wild Type) | MT-4 | MTT | EC50 | 0.02 µM | [2] |
| HIV-1IIIB (Y181C mutant) | MT-4 | MTT | ED50 | 5 µM | [3] |
EC50 (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. ED50 (50% Effective Dose): The dose of the drug that produces a therapeutic effect in 50% of the population.
Table 2: In Vitro Reverse Transcriptase Inhibition by this compound
| Enzyme Source | Substrate/Primer | Parameter | Value | Reference |
| HIV-1 RT | oligo-DNA/ribosomal RNA, dGTP | IC50 | 7 nM | [2][3] |
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits the activity of the target enzyme by 50%.
Table 3: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MT-4 | MTT | CC50 | 60 µM | [2] |
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
Experimental Protocols
Anti-HIV-1 Activity Assay (MTT-based Cytopathic Effect Assay)
This protocol is designed to determine the 50% effective concentration (EC50) of this compound by measuring its ability to protect MT-4 cells from HIV-1 induced cytopathic effects.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
This compound stock solution
-
Complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 3 x 104 cells per well in 100 µL of complete culture medium.
-
Compound Dilution: Prepare serial dilutions of this compound in complete culture medium.
-
Infection and Treatment: Add 100 µL of HIV-1 stock (at a multiplicity of infection of 0.01) and 50 µL of the diluted this compound to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus or drug) wells.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes and read the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration and determine the EC50 value using a dose-response curve.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a general method to determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 RT
-
This compound stock solution
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Primer/template (e.g., poly(rA)/oligo(dT))
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [3H]-dTTP or a biotin/digoxigenin-labeled nucleotide)
-
Microtiter plates or reaction tubes
-
Scintillation counter or ELISA-based detection system
Procedure:
-
Reaction Setup: In a microtiter plate or reaction tube, combine the reaction buffer, primer/template, and serial dilutions of this compound.
-
Enzyme Addition: Add the recombinant HIV-1 RT to each reaction and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate Reaction: Start the reverse transcription reaction by adding the dNTP mix.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction (e.g., by adding EDTA or by spotting onto DEAE filter mats).
-
Quantification: Quantify the amount of newly synthesized DNA. For radiolabeled dNTPs, this involves washing the filter mats and measuring radioactivity using a scintillation counter. For ELISA-based methods, the biotin-labeled cDNA is captured and detected colorimetrically.
-
Data Analysis: Calculate the percentage of RT inhibition for each drug concentration and determine the IC50 value from a dose-response curve.
In Vitro Resistance Development
As with other NNRTIs, resistance to this compound can emerge through mutations in the gene encoding the HIV-1 reverse transcriptase. These mutations typically occur within or near the NNRTI binding pocket, reducing the binding affinity of the inhibitor.
Key mutations known to confer resistance to NNRTIs, and therefore potentially to Trovirdine, include changes at amino acid positions L100, K103, V106, Y181, Y188, and G190. For Trovirdine specifically, mutations at positions Leu100, Tyr181, and Tyr188 have been shown to cause a significant decrease in its inhibitory activity[1]. The Y181C mutation, for instance, leads to a substantial increase in the effective dose required to inhibit viral replication[3].
The in vitro selection of resistant viral strains is a critical step in characterizing the resistance profile of a new antiretroviral agent. This is typically achieved by culturing HIV-1 in the presence of sub-optimal, gradually increasing concentrations of the drug over multiple passages. Viral RNA is then sequenced to identify the mutations that have been selected for and that are responsible for the observed phenotypic resistance.
Conclusion
This compound is a potent and specific inhibitor of HIV-1 reverse transcriptase with significant in vitro antiviral activity. Its mechanism of action is well-characterized, and standardized assays are available to quantify its efficacy and cytotoxicity. Understanding its resistance profile through in vitro selection studies is crucial for its potential development and clinical application. This technical guide provides a foundational understanding of the in vitro properties of this compound for researchers and drug development professionals in the field of antiretroviral therapy.
References
Trovirdine Hydrochloride and its Analogs: A Technical Guide to their Virological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine hydrochloride, a member of the phenethylthiazolylthiourea (PETT) class of compounds, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a highly specific allosteric inhibitor of HIV-1's reverse transcriptase (RT), Trovirdine and its analogs represent a significant area of research in the development of antiretroviral therapies. This technical guide provides a comprehensive overview of this compound and its analogs, focusing on their mechanism of action, structure-activity relationships, quantitative antiviral data, and the experimental protocols used for their evaluation.
Chemical Properties and Mechanism of Action
This compound, chemically known as N-[2-(2-pyridyl)ethyl]-N'-[2-(5-bromopyridyl)]-thiourea hydrochloride (LY300046.HCl), is a non-nucleoside reverse transcriptase inhibitor.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause chain termination, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby distorting the active site and inhibiting the polymerization of viral DNA. This allosteric inhibition is specific to HIV-1 RT, and these compounds are not effective against HIV-2 RT or other polymerases.
The binding of Trovirdine and its analogs to this allosteric site is a critical aspect of their inhibitory activity. The phenethyl and thiazolyl moieties of the PETT scaffold play a crucial role in the interaction with the hydrophobic pocket of the reverse transcriptase. Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency of this class of compounds by modifying these and other structural features.
Quantitative Antiviral Data
The antiviral efficacy of Trovirdine and its analogs has been quantified through various in vitro assays. The following tables summarize the key inhibitory and cytotoxicity data for Trovirdine and a selection of its analogs from the PETT series.
Table 1: In Vitro Anti-HIV-1 Activity of this compound
| Compound | Target | Assay | Value | Units | Reference |
| Trovirdine HCl (LY300046) | HIV-1 RT | Enzymatic Inhibition (IC50) | 7 (or 15) | nM | [2] |
| Trovirdine HCl (LY300046) | HIV-1 (Wild-Type) | Cell-based (EC50 in MT-4 cells) | 20 | nM | [2] |
Table 2: In Vitro Anti-HIV-1 Activity of Trovirdine Analogs (PETT Derivatives)
| Compound | R1 (Phenethyl Moiety) | R2 (Thiazolyl Moiety) | HIV-1 RT IC50 (nM) | HIV-1 WT EC50 in MT-4 cells (nM) | HIV-1 Mutant (Y181C) EC50 in MT-4 cells (nM) | CC50 in MT-4 cells (µM) | Reference |
| 1 | Phenyl | 2-Thiazolyl | 900 | 1300 | - | >380 | [2] |
| 2 | 2-Pyridyl | 5-Bromo-2-pyridyl | 0.6 - 5 | 1 - 5 | 3 - 20 | >100 | [1] |
| 3 | 2-Thienyl | 5-Bromo-2-pyridyl | - | - | - | - | |
| 4 | 2-(4-Methylphenyl)ethyl | 5-Bromo-2-pyridyl | - | - | - | - | |
| 5 | 1-(1-Furoylmethyl) | 2-Thiazolyl | - | <1 | - | 28 to >100 | [3] |
| 6 | 2-Phenylethyl | 5-Chloropyridin-2-yl | - | - | - | - |
Note: A dash (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The following sections detail the general methodologies used for the synthesis, enzymatic inhibition, and cellular antiviral and cytotoxicity assays for Trovirdine and its analogs.
General Synthesis of Phenethylthiazolylthiourea (PETT) Derivatives
The synthesis of Trovirdine and its analogs generally involves the reaction of an appropriately substituted phenethylamine derivative with a thiocarbonyl-transfer reagent, followed by reaction with a substituted aminothiazole or aminopyridine.
Materials:
-
Substituted phenethylamine
-
Substituted aminothiazole or aminopyridine
-
Thiophosgene or a thiophosgene equivalent (e.g., 1,1'-thiocarbonyldiimidazole)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine)
Procedure:
-
Isothiocyanate Formation: The substituted phenethylamine is reacted with a thiocarbonyl-transfer reagent in an anhydrous solvent to form the corresponding isothiocyanate. The reaction is typically carried out at room temperature.
-
Thiourea Formation: The resulting isothiocyanate is then reacted with the desired substituted aminothiazole or aminopyridine in the presence of a base to yield the final phenethylthiazolylthiourea derivative.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to obtain the pure compound.
-
Salt Formation (for hydrochloride salts): The purified free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same or a miscible solvent to precipitate the hydrochloride salt.
HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay measures the ability of a compound to inhibit the DNA polymerase activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)
-
Template/Primer: Poly(rA)/oligo(dT)12-18 or other suitable template-primer pairs.
-
Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP).
-
Test compounds dissolved in DMSO.
-
96-well microtiter plates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, template/primer, and unlabeled dNTPs.
-
Compound Addition: Add serial dilutions of the test compounds (and a DMSO control) to the wells.
-
Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding a solution of cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA. Collect the precipitate on a filter mat, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescent Assay: If a fluorescently labeled dNTP is used, the reaction can be stopped, and the fluorescence intensity can be measured directly in the plate using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Anti-HIV-1 Activity in Cell Culture (MT-4 Cells)
This cell-based assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells (a human T-cell leukemia line)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 viral stock (e.g., HIV-1 IIIB strain)
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization buffer (e.g., acidic isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of the HIV-1 viral stock. Include uninfected and virus-infected control wells without any compound.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period that allows for viral replication and cytopathic effect (CPE) to occur (typically 4-5 days).
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan product.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell protection for each compound concentration relative to the virus-infected control.
-
Determine the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death) by plotting the percentage of protection against the log of the compound concentration.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to the host cells.
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include control wells with cells and medium only.
-
Incubation: Incubate the plates under the same conditions as the antiviral assay.
-
MTT Assay: Perform the MTT assay as described in the anti-HIV-1 activity assay.
-
Data Analysis:
-
Measure the absorbance of each well.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration.
-
Visualizations
HIV-1 Life Cycle and the Site of Action of Trovirdine
The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific point of inhibition by Trovirdine and its analogs.
Caption: HIV-1 Life Cycle and Trovirdine's Mechanism of Action.
Experimental Workflow for Antiviral Compound Screening
The following diagram outlines the general workflow for screening compounds like Trovirdine and its analogs for antiviral activity.
References
In-Depth Technical Guide: Early-Phase Clinical Development of Trovirdine Hydrochloride
Disclaimer: The development of Trovirdine hydrochloride (LY300046) was discontinued in the late 1990s, and detailed data from its early-phase clinical trials are not available in the public domain. To fulfill the structural and technical requirements of this guide, this document provides a composite overview based on the known mechanism of action for Trovirdine and publicly available early-phase clinical trial data for Delavirdine mesylate , a non-nucleoside reverse transcriptase inhibitor (NNRTI) from the same era and therapeutic class. This approach serves to illustrate the standard assessments, protocols, and data presentation typical for a Phase 1 clinical trial of a compound like Trovirdine.
Introduction
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As an NNRTI, Trovirdine functions by allosterically binding to the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of viral RNA into proviral DNA. This binding induces a conformational change in the enzyme, disrupting its catalytic site and inhibiting viral replication. Early-phase clinical trials are fundamental to establishing the initial safety, tolerability, and pharmacokinetic profile of a new investigational drug in humans.
This guide outlines the typical structure and findings of such a program for an NNRTI like Trovirdine, using Delavirdine as a well-documented proxy to detail experimental methodologies, data presentation, and key development pathways.
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase
Trovirdine, like other NNRTIs, targets the HIV-1 reverse transcriptase enzyme. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain-terminating substrates, NNRTIs bind to a hydrophobic pocket near the enzyme's active site, known as the NNRTI-binding pocket. This action does not compete with the natural deoxynucleotide triphosphates but instead locks the enzyme in an inactive conformation, preventing the polymerization of viral DNA.
Early-Phase Clinical Trial Design and Methods
The primary objectives of early-phase trials for a compound like Trovirdine are to assess its safety, tolerability, and pharmacokinetic (PK) profile. These studies typically involve a single-ascending dose (SAD) phase followed by a multiple-ascending dose (MAD) phase in healthy volunteers.
Representative Experimental Workflow: Phase 1 SAD Study
A typical SAD study enrolls sequential cohorts of healthy volunteers who receive a single dose of the investigational drug or a placebo. The dose is escalated in subsequent cohorts pending a thorough safety review of the data from the preceding dose level.
Experimental Protocols
Study Population:
-
Inclusion Criteria: Healthy male and non-pregnant, non-lactating female volunteers, typically aged 18-55 years, with a Body Mass Index (BMI) between 18 and 30 kg/m ². All subjects provide written informed consent.
-
Exclusion Criteria: History of significant medical conditions, clinically significant abnormalities on screening laboratory tests, electrocardiogram (ECG), or physical examination. Use of any prescription or over-the-counter medications within 14 days of dosing.
Pharmacokinetic (PK) Analysis:
-
Blood Sampling: Serial blood samples are collected pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Bioanalytical Method: Plasma concentrations of the drug are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method must demonstrate adequate linearity, accuracy, precision, and selectivity.
-
PK Parameters: Non-compartmental analysis is used to calculate key PK parameters, including:
-
Cmax (Maximum observed plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC(0-t) (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
-
AUC(0-inf) (Area under the curve extrapolated to infinity)
-
t½ (Terminal half-life)
-
Safety and Tolerability Assessment:
-
Adverse Events (AEs): All AEs are recorded, graded for severity (e.g., using CTCAE criteria), and assessed for their relationship to the study drug.
-
Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are performed at screening and specified post-dose intervals.
-
Vital Signs & ECGs: Blood pressure, heart rate, respiratory rate, and temperature are monitored. 12-lead ECGs are performed to assess for any cardiac effects, particularly QTc interval prolongation.
Results: Representative Early-Phase Data (Based on Delavirdine)
Pharmacokinetic Profile
The following tables summarize representative pharmacokinetic data. Delavirdine exhibits non-linear pharmacokinetics, where increases in dose lead to a greater-than-proportional increase in exposure.
Table 1: Representative Multiple-Dose Pharmacokinetic Parameters in Healthy Volunteers (Data modeled from a study of Delavirdine in combination with Amprenavir)
| Delavirdine Dose (twice daily) | Median Cmax (ng/mL) | Median C12 (trough, ng/mL) | Median AUC(0-12) (ng·h/mL) |
| 600 mg | 5,861 | 835 | 44,792 |
| 800 mg | 7,639 | 1,844 | 62,388 |
| 1000 mg | 9,143 | 3,944 | 82,900 |
Table 2: Representative Steady-State Pharmacokinetic Parameters in HIV-1 Patients (Data from Delavirdine 400 mg three times daily regimen)
| Parameter | Mean ± SD | Range |
| Cmax (µM) | 35 ± 20 | 2 - 100 |
| AUC (µM·h) | 180 ± 100 | 5 - 515 |
| Cmin (µM) | 15 ± 10 | 0.1 - 45 |
| Half-life (t½) (h) | 5.8 | 2 - 11 |
| Protein Binding | ~98% | N/A |
Source: Data compiled from publicly available Delavirdine product monographs and clinical pharmacology reviews.
Safety and Tolerability Profile
NNRTIs as a class are associated with specific adverse events that are closely monitored in early-phase trials.
Table 3: Common Adverse Events Observed for a Representative NNRTI (Delavirdine)
| Adverse Event | Frequency | Onset | Notes |
| Rash | 18-50% | Typically within 1-3 weeks | Usually mild to moderate, maculopapular, and may resolve with continued dosing. Severe reactions (e.g., Stevens-Johnson syndrome) are rare but possible. |
| Headache | ~20% | Variable | Generally mild and manageable. |
| Nausea | ~15% | Variable | Often transient. |
| Fatigue | ~14% | Variable | Mild and generally not dose-limiting. |
| Elevated Liver Enzymes (AST/ALT) | >25% | Variable | Most elevations are mild (Grade 1-2). Clinically significant hepatotoxicity is rare but a known risk for the NNRTI class. |
Conclusion
The early-phase clinical development program for an NNRTI like this compound is designed to systematically evaluate its safety and pharmacokinetic profile. As illustrated by data from the representative compound Delavirdine, these trials focus on dose-escalation studies to identify a safe dose range for further testing. Key findings typically involve characterizing the drug's absorption, distribution, metabolism, and elimination, and identifying common adverse events such as rash and headache. While the specific clinical data for Trovirdine remains unavailable, this guide provides a technically robust framework for understanding the critical components and outcomes of its initial human trials.
Methodological & Application
Application Notes and Protocols for Trovirdine Hydrochloride in Enzyme Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trovirdine hydrochloride, also known as LY300046, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). As a critical tool in antiviral research, understanding its interaction with the HIV-1 reverse transcriptase (RT) enzyme is paramount for the development of new therapeutic strategies. These application notes provide detailed protocols for conducting enzyme kinetic studies with this compound to characterize its inhibitory mechanism and potency against HIV-1 RT.
This compound acts as a non-competitive inhibitor with respect to the deoxynucleoside triphosphate (dNTP) substrate and an uncompetitive inhibitor concerning the template-primer. This mixed-type inhibition is a key characteristic that can be elucidated through the kinetic assays detailed herein.
Data Presentation
The following tables summarize the key kinetic parameters for this compound and the HIV-1 reverse transcriptase enzyme under typical assay conditions.
| Parameter | Value | Conditions |
| IC50 | 7 nM[1] | Heteropolymeric primer/template (oligo-DNA/ribosomal RNA), dGTP as substrate. |
| Ki (approx.) | ~3.5 nM | Calculated from IC50 using the Cheng-Prusoff equation for non-competitive inhibition, assuming [S] = Km. |
| Inhibition Type | Non-competitive vs dNTP | The inhibitor binds to a site distinct from the dNTP binding site. |
| Inhibition Type | Uncompetitive vs T/P | The inhibitor binds to the enzyme-template/primer complex. |
Table 1: Inhibitory constants for this compound against HIV-1 RT.
| Parameter | Value | Substrate |
| Km (dATP) | 100 nM[2] | Heteropolymeric RNA template with a sequence from the authentic HIV initiation site. |
| Km (dTTP) | 7.65 µM[3] | Poly(rA):oligo(dT) as template-primer. |
Table 2: Michaelis-Menten constants (Km) for HIV-1 RT with different substrates.
Experimental Protocols
Protocol 1: Determination of IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 RT activity.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
This compound stock solution (in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.3), 50 mM KCl, 10 mM MgCl₂, 3 mM DTT, 0.1% Nonidet P-40[4]
-
Template/Primer: Poly(rA)/oligo(dT)12-18
-
Deoxynucleoside triphosphate: [³H]-dTTP or a non-radioactive dNTP mix with a corresponding detection system
-
96-well microplate
-
Microplate reader (scintillation counter for radioactivity or appropriate reader for non-radioactive method)
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve a range of concentrations (e.g., from 0.1 nM to 1 µM). Include a DMSO-only control.
-
Prepare Reaction Mix: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of the poly(rA)/oligo(dT) template/primer, and the dNTPs (including the labeled dNTP).
-
Add Inhibitor: Add the diluted this compound or DMSO control to the respective wells.
-
Initiate Reaction: Add a fixed amount of recombinant HIV-1 RT to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the incorporation of the labeled dNTP. For [³H]-dTTP, this can be done by capturing the synthesized DNA on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, follow the specific kit instructions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of Inhibition Type and Ki of this compound
This protocol is designed to determine the mode of inhibition of this compound with respect to both the dNTP substrate and the template/primer, and to calculate the inhibition constant (Ki).
Materials:
-
Same as Protocol 1.
Procedure:
-
Varying Substrate and Inhibitor Concentrations: Design a matrix of experiments where the concentration of one substrate (either dNTP or template/primer) is varied while the other is held constant, at several fixed concentrations of this compound.
-
Enzyme Reactions: Perform the HIV-1 RT assay as described in Protocol 1 for each condition in the matrix.
-
Data Analysis for Inhibition vs. dNTP:
-
Keep the template/primer concentration constant and well above its Km.
-
Vary the dNTP concentration at different fixed concentrations of this compound.
-
Plot the initial reaction velocity (v) against the dNTP concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[S]). For non-competitive inhibition, the lines will intersect on the x-axis, showing a decrease in Vmax with no change in Km.
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for non-competitive inhibition.
-
-
Data Analysis for Inhibition vs. Template/Primer:
-
Keep the dNTP concentration constant and well above its Km.
-
Vary the template/primer concentration at different fixed concentrations of this compound.
-
Plot the initial reaction velocity (v) against the template/primer concentration ([T/P]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[T/P]). For uncompetitive inhibition, the lines will be parallel, showing a decrease in both Vmax and Km.
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for uncompetitive inhibition.
-
-
Ki Determination: The Ki can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration, or directly from the non-linear regression analysis.
Visualizations
Caption: Experimental workflow for HIV-1 RT kinetic studies.
Caption: Trovirdine's mechanism of inhibition on HIV-1 RT.
References
- 1. Polbase - Polymerase: HIV RT K101Q [polbase.neb.com]
- 2. Steady state kinetics and inhibition of HIV-1 reverse transcriptase by a non-nucleoside dipyridodiazepinone, BI-RG-587, using a heteropolymeric template - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Reverse transcriptase – AS ONE INTERNATIONAL [asone-int.com]
Application Notes and Protocols for Testing Trovirdine Hydrochloride Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine hydrochloride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent anti-HIV activity. This document provides detailed application notes and protocols for utilizing cell culture models to assess the in vitro efficacy and cytotoxicity of this compound. The following sections offer step-by-step methodologies for key experiments, a summary of quantitative data, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the in vitro anti-HIV-1 efficacy and cytotoxicity of this compound in relevant cell lines.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| MT-4 | Anti-HIV Activity | EC50 | 0.02 µM | [1] |
| MT-4 | Cytotoxicity | CC50 | 60 µM | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Anti-HIV Activity | EC50 | Data not available | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytotoxicity | CC50 | Not cytotoxic at effective concentrations | [2] |
EC50: 50% effective concentration, the concentration of the drug that inhibits 50% of viral replication. CC50: 50% cytotoxic concentration, the concentration of the drug that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflow
HIV-1 Reverse Transcription and Inhibition by Trovirdine
This compound's primary mechanism of action is the non-competitive inhibition of HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into DNA.
Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.
Experimental Workflow for Efficacy and Cytotoxicity Testing
The following diagram outlines the general workflow for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Cell Culture
1.1. MT-4 Cell Culture
-
Description: MT-4 cells are a human T-cell line that is highly susceptible to HIV-1 infection and exhibits clear cytopathic effects, making them suitable for antiviral screening.
-
Protocol:
-
Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain a density between 3 x 10^5 and 1.5 x 10^6 viable cells/mL.
-
1.2. Peripheral Blood Mononuclear Cell (PBMC) Isolation and Culture
-
Description: PBMCs are primary cells that represent a more physiologically relevant model for HIV-1 infection.
-
Protocol:
-
Isolate PBMCs from fresh human blood from healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with 5 µg/mL phytohemagglutinin (PHA) in RPMI-1640 medium with 10% FBS for 2-3 days.
-
After stimulation, wash the cells and culture them in RPMI-1640 medium supplemented with 10% FBS and 20 U/mL recombinant human interleukin-2 (IL-2).
-
Cytotoxicity Assay (MTT Assay)
-
Description: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Protocol:
-
Seed uninfected MT-4 cells or PHA-stimulated PBMCs in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of this compound to the wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the drug concentration.
-
Antiviral Efficacy Assays
3.1. HIV-1 p24 Antigen ELISA
-
Description: This assay quantifies the amount of HIV-1 p24 core antigen in the culture supernatant, which is a direct measure of viral replication.
-
Protocol:
-
Seed MT-4 cells or PHA-stimulated PBMCs in a 96-well plate.
-
Infect the cells with a known amount of HIV-1 (e.g., at a multiplicity of infection of 0.01).
-
Immediately after infection, add serial dilutions of this compound. Include an "infected, untreated" control.
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Collect the culture supernatants and inactivate the virus (e.g., by treatment with 0.5% Triton X-100).
-
Quantify the p24 antigen concentration in the supernatants using a commercially available HIV-1 p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the drug concentration.
-
3.2. TCID50 (50% Tissue Culture Infective Dose) Assay
-
Description: The TCID50 assay determines the viral titer by assessing the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. This can be adapted to measure the inhibitory effect of a drug.
-
Protocol:
-
Prepare serial dilutions of the HIV-1 stock.
-
In a 96-well plate, mix each viral dilution with a fixed concentration of this compound or with medium alone (control).
-
Add target cells (e.g., MT-4) to each well.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Observe the wells for the presence of CPE (e.g., syncytia formation or cell death) under a microscope.
-
Determine the TCID50 for both the treated and untreated conditions using the Reed-Muench or Spearman-Kärber method.
-
The reduction in viral titer in the presence of the drug indicates its antiviral activity.
-
Potential Modulated Signaling Pathways
While this compound's primary target is HIV-1 reverse transcriptase, antiviral agents can sometimes indirectly influence cellular signaling pathways. Viral infections are known to modulate pathways like NF-κB and MAPK to promote their replication and evade the host immune response. Inhibition of viral replication by Trovirdine could potentially lead to a normalization of these pathways. Furthermore, some drugs can induce apoptosis in infected cells.
Caption: Potential influence of Trovirdine HCl on cellular signaling during HIV-1 infection.
References
Application Notes and Protocols for In Vitro Evaluation of Trovirdine Hydrochloride in Combination with Other Antiretroviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trovirdine hydrochloride (LY300046) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1). As a member of the phenethylthiazolylthiourea (PETT) series of compounds, it binds to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits the enzyme's polymerase activity. The development of effective antiretroviral therapies has largely relied on the use of combination regimens to enhance efficacy, reduce drug dosages, and mitigate the emergence of drug-resistant viral strains.
While clinical development of this compound did not progress to advanced stages, the principles of evaluating its potential in combination therapies remain relevant for preclinical research and the development of new antiretroviral agents. These application notes provide a generalized framework and detailed protocols for assessing the in vitro anti-HIV-1 activity of this compound when used in combination with other classes of antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs).
It is important to note that published data on the specific combination of this compound with other antiretroviral agents is scarce. Studies on heterodimers containing a trovirdine analogue linked to NRTIs like d4U and d4T found these conjugates to be inactive, suggesting that the individual components did not simultaneously bind to their respective targets[1][2][3][4]. Therefore, the following protocols are based on established methodologies for in vitro antiviral drug combination studies and are intended to serve as a guide for the preclinical evaluation of NNRTIs like trovirdine.
Mechanism of Action: this compound
Trovirdine acts as a non-competitive inhibitor of HIV-1 RT with respect to the deoxynucleoside triphosphate (dNTP) substrate. It binds to a hydrophobic pocket in the p66 subunit of the RT enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby disrupting the polymerase active site and inhibiting DNA synthesis.
Figure 1: Simplified schematic of the HIV-1 replication cycle and the points of intervention for Trovirdine (NNRTI), NRTIs, and Protease Inhibitors.
In Vitro Anti-HIV-1 Activity of this compound
The following table summarizes the reported in vitro activity of this compound against HIV-1.
| Parameter | Value | Cell Line | Virus Strain |
| IC50 (RT Inhibition) | 7 nM | - | HIV-1 RT |
| EC50 (Antiviral Activity) | 5 µM | MT-4 | HIV-1 3B Y181C mutant |
Experimental Protocols for Combination Studies
The following protocols outline the steps for evaluating the in vitro antiviral activity of this compound in combination with other antiretroviral agents.
Protocol 1: In Vitro HIV-1 Inhibition Assay in Cell Culture
This protocol is designed to determine the 50% effective concentration (EC50) of this compound and other antiretroviral agents, both alone and in combination.
Materials:
-
Cell Line: MT-4 cells (human T-cell leukemia line) or peripheral blood mononuclear cells (PBMCs).
-
HIV-1 Strain: Laboratory-adapted strain (e.g., HIV-1 IIIB) or a clinical isolate.
-
Compounds: this compound, Nucleoside Reverse Transcriptase Inhibitor (e.g., Zidovudine [AZT], Lamivudine [3TC]), Protease Inhibitor (e.g., Nelfinavir).
-
Reagents: RPMI 1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, phytohemagglutinin (PHA, for PBMCs), interleukin-2 (IL-2, for PBMCs), cell viability reagent (e.g., MTT, XTT).
-
Equipment: 96-well microtiter plates, CO2 incubator, microplate reader.
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and penicillin-streptomycin.
-
For PBMCs, isolate cells from healthy donor blood and stimulate with PHA for 2-3 days, then maintain in medium containing IL-2.
-
-
Drug Preparation:
-
Prepare stock solutions of each drug in dimethyl sulfoxide (DMSO).
-
Create serial dilutions of each drug in culture medium.
-
For combination studies, prepare a checkerboard matrix of dilutions with trovirdine on one axis and the other drug on the perpendicular axis.
-
-
Infection and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add the drug dilutions (single drugs or combinations) to the wells.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Include uninfected and untreated infected cell controls.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-7 days.
-
-
Assessment of Antiviral Activity:
-
After incubation, assess cell viability using a colorimetric assay (e.g., MTT). The principle is that viable cells will reduce the reagent to a colored formazan product, the amount of which is proportional to the number of living cells.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each drug concentration compared to the untreated infected control.
-
Determine the EC50 value for each drug alone and for each combination using a dose-response curve fitting software.
-
For combination studies, analyze the data using the median-effect principle to determine the combination index (CI).
-
Figure 2: Workflow for the in vitro HIV-1 inhibition assay.
Protocol 2: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.
Materials:
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Substrate: Poly(rA)-oligo(dT) template-primer.
-
Reagents: Reaction buffer (Tris-HCl, KCl, MgCl2, DTT), [3H]-dTTP (radiolabeled thymidine triphosphate) or a non-radioactive detection system, trichloroacetic acid (TCA), glass fiber filters.
-
Equipment: Scintillation counter or ELISA reader (for non-radioactive assays).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and [3H]-dTTP.
-
Add serial dilutions of this compound.
-
Include a no-enzyme control and a no-inhibitor control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the HIV-1 RT enzyme.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
-
Detection:
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with TCA and ethanol.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each drug concentration relative to the no-inhibitor control.
-
Determine the 50% inhibitory concentration (IC50) value from the dose-response curve.
-
Data Presentation and Interpretation
The results from combination studies should be analyzed to determine the nature of the drug interaction. The Combination Index (CI) is a quantitative measure of the degree of drug interaction.
| Combination Index (CI) | Interpretation | Description |
| CI < 1 | Synergism | The combined effect is greater than the sum of the individual effects. |
| CI = 1 | Additive Effect | The combined effect is equal to the sum of the individual effects. |
| CI > 1 | Antagonism | The combined effect is less than the sum of the individual effects. |
Conclusion
References
- 1. Synthesis and anti-HIV activity of [d4U]-[trovirdine analogue] and [d4T]-[trovirdine analogue] heterodimers as inhibitors of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Protocol for Assessing the Cytotoxicity of Trovirdine Hydrochloride
Application Note & Protocol
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Trovirdine hydrochloride is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its potential in the treatment of HIV infection[1][2]. As with any therapeutic candidate, a thorough evaluation of its cytotoxic potential is a critical component of preclinical safety assessment. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound. The described assays are designed to quantify cell viability and elucidate the mechanisms of cell death, such as apoptosis and necrosis, induced by the compound.
This protocol outlines a multi-assay approach to provide a comprehensive cytotoxic profile of this compound. The primary assays included are:
-
MTT Assay: To assess cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage.
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells.
-
Caspase-3 Activity Assay: To specifically measure a key mediator of apoptosis.
Materials and Reagents
-
This compound
-
Human T-lymphocyte cell line (e.g., MT-4, Jurkat)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
Caspase-3 Activity Assay Kit
-
96-well and 24-well tissue culture plates
-
Microplate reader
-
Flow cytometer
Experimental Protocols
Cell Culture and Maintenance
-
Culture human T-lymphocyte cells (e.g., MT-4) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before commencing experiments.
This compound Preparation
-
Prepare a stock solution of this compound in DMSO.
-
Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (medium with DMSO). Include untreated control wells.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
-
Seed cells and treat with this compound as described for the MTT assay.
-
Set up control wells: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.[3][4][5]
Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Seed 2 x 10^5 cells per well in a 24-well plate and treat with this compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[7][8]
-
Seed and treat cells as described for the Annexin V/PI assay.
-
After treatment, lyse the cells according to the kit manufacturer's protocol.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorometric substrate) to each well.[7]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
Data Presentation
Table 1: Cytotoxicity of this compound on MT-4 Cells (MTT Assay)
| Trovirdine HCl (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98 ± 4.5 | 95 ± 5.1 | 92 ± 5.5 |
| 10 | 92 ± 6.1 | 85 ± 4.9 | 78 ± 6.3 |
| 25 | 75 ± 5.8 | 62 ± 6.2 | 51 ± 5.9 |
| 50 | 58 ± 4.9 | 45 ± 5.3 | 35 ± 4.7 |
| 100 | 32 ± 3.7 | 21 ± 4.1 | 15 ± 3.9 |
| CC50 (µM) | ~60 | ~40 | ~28 |
Data are presented as mean ± standard deviation. CC50 is the concentration that causes 50% cytotoxicity. A previously reported CC50 value for Trovirdine in MT4 cells was 60 μM[9].
Table 2: Membrane Integrity Assessment (LDH Assay) after 48h Treatment
| Trovirdine HCl (µM) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 5 ± 1.2 |
| 10 | 8 ± 1.5 |
| 25 | 15 ± 2.1 |
| 50 | 28 ± 3.5 |
| 100 | 45 ± 4.2 |
| Lysis Control | 100 |
Data are presented as mean ± standard deviation.
Table 3: Analysis of Cell Death Mechanism (Annexin V/PI Staining) after 48h Treatment
| Trovirdine HCl (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | 95 ± 2.1 | 2 ± 0.5 | 3 ± 0.8 |
| 25 | 65 ± 4.5 | 15 ± 2.2 | 20 ± 3.1 |
| 50 | 48 ± 3.9 | 25 ± 3.1 | 27 ± 3.5 |
| 100 | 25 ± 3.2 | 35 ± 4.0 | 40 ± 4.8 |
Data are presented as mean ± standard deviation.
Table 4: Caspase-3 Activity after 24h Treatment
| Trovirdine HCl (µM) | Fold Increase in Caspase-3 Activity |
| 0 (Control) | 1.0 |
| 25 | 2.5 ± 0.3 |
| 50 | 4.2 ± 0.5 |
| 100 | 6.8 ± 0.7 |
Data are presented as mean ± standard deviation relative to the untreated control.
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.
Caption: Logical relationship of this compound concentration to cell fate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Optimizing Trovirdine hydrochloride concentration for anti-HIV-1 activity
Welcome to the Technical Support Center for Trovirdine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for utilizing this compound in anti-HIV-1 activity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, ultimately inhibiting its polymerase activity and blocking viral replication.[1][2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: What are the known IC50 and CC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) of Trovirdine against HIV-1 reverse transcriptase is approximately 7 nM.[5] The 50% cytotoxic concentration (CC50) in MT-4 cells is approximately 60 μM.[5] The 50% effective concentration (EC50) for inhibiting HIV-1 replication in MT-4 cells is reported to be around 0.02 μM.[5]
Q4: Can this compound be used against NNRTI-resistant HIV-1 strains?
A4: As a first-generation NNRTI, Trovirdine's efficacy can be compromised by mutations in the NNRTI-binding pocket of the reverse transcriptase. Common NNRTI resistance mutations include K103N and Y181C.[6] While some second-generation NNRTIs show activity against these resistant strains, the effectiveness of Trovirdine against a broad panel of resistant viruses may be limited. Cross-resistance with other first-generation NNRTIs is common.[3][6]
Q5: Is this compound active against HIV-2?
A5: No, NNRTIs like Trovirdine are generally not effective against HIV-2. The NNRTI binding pocket in the HIV-2 reverse transcriptase is different from that of HIV-1, which prevents the drug from binding and inhibiting the enzyme.[1]
Troubleshooting Guides
Issues with this compound Solubility
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous media. | The compound has low aqueous solubility. | - Prepare a high-concentration stock solution in 100% DMSO. - Perform serial dilutions in DMSO before the final dilution into the aqueous medium. - When diluting into the final medium, add the this compound solution dropwise while vortexing to ensure rapid mixing. - Consider using a small amount of a non-ionic surfactant like Tween-80 in your final dilution if compatible with your assay.[5] - If precipitation persists, gentle warming and sonication may aid dissolution.[5] |
| Cloudiness or precipitation in the stock solution. | The compound may have come out of solution during storage. | - Warm the stock solution to 37°C and vortex thoroughly. - If necessary, briefly sonicate the solution. - Always visually inspect the stock solution for any precipitation before use. |
Inconsistent Anti-HIV-1 Activity
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in EC50 values between experiments. | - Inconsistent cell density. - Variation in virus stock titer. - Degradation of this compound. | - Ensure accurate cell counting and consistent seeding density in all experiments. - Titer your virus stock regularly and use a consistent multiplicity of infection (MOI). - Prepare fresh dilutions of this compound from a validated stock solution for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] |
| Lower than expected anti-HIV-1 activity. | - Presence of NNRTI-resistant mutations in the virus stock. - Suboptimal assay conditions. | - Sequence the reverse transcriptase gene of your viral stock to check for resistance mutations. - Optimize incubation times and reagent concentrations for your specific cell line and virus strain. |
Unexpected Cytotoxicity
| Problem | Possible Cause | Troubleshooting Steps |
| High cell death observed at concentrations expected to be non-toxic. | - High final concentration of DMSO. - Contamination of the compound or cell culture. - Cell line is particularly sensitive to the compound. | - Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.5%). Include a vehicle control (medium with the same DMSO concentration) in your experiments.[4] - Check cell cultures for any signs of contamination. - Perform a dose-response cytotoxicity assay to determine the CC50 of this compound in your specific cell line. |
| Inconsistent cytotoxicity results. | - Uneven cell seeding. - Edge effects in the microplate. | - Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate the compound and lead to higher cytotoxicity. |
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Virus Strain | Value | Reference |
| IC50 (Reverse Transcriptase Inhibition) | - | HIV-1 RT | 7 nM | [5] |
| EC50 (Antiviral Activity) | MT-4 | HIV-1 (IIIB) | 0.02 µM | [5] |
| CC50 (Cytotoxicity) | MT-4 | - | 60 µM | [5] |
Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Strains (Illustrative Data)
| HIV-1 Strain | Key Resistance Mutation(s) | Trovirdine EC50 (µM) | Fold Change vs. Wild-Type |
| Wild-Type | - | 0.02 | 1 |
| Mutant 1 | K103N | >10 | >500 |
| Mutant 2 | Y181C | >10 | >500 |
| Mutant 3 | L100I + K103N | >20 | >1000 |
Note: The data in Table 2 is illustrative and based on the known cross-resistance patterns of first-generation NNRTIs. Actual values may vary depending on the specific viral backbone and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of this compound.
Materials:
-
96-well flat-bottom plates
-
Target cells (e.g., MT-4)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for the desired exposure time (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
HIV-1 p24 Antigen Assay
This ELISA-based protocol is used to quantify the amount of HIV-1 p24 antigen in the supernatant of infected cell cultures, which is an indicator of viral replication.
Materials:
-
HIV-1 p24 antigen ELISA kit (follow manufacturer's instructions)
-
Supernatants from HIV-1 infected cell cultures treated with this compound
-
Microplate reader
Procedure:
-
Infect target cells with HIV-1 in the presence of various concentrations of this compound.
-
After a set incubation period (e.g., 3-5 days), collect the cell culture supernatants.
-
Perform the p24 antigen ELISA according to the kit manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Read the absorbance at the recommended wavelength.
-
Generate a standard curve using the p24 standards and determine the concentration of p24 in each sample.
-
Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the untreated control and determine the EC50 value.
Reverse Transcriptase (RT) Inhibition Assay
This cell-free assay measures the direct inhibitory effect of this compound on the activity of HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
RT assay kit (colorimetric or radioactive)
-
This compound dilutions
Procedure:
-
Follow the protocol provided with the RT assay kit. A general procedure is as follows:
-
In a microplate, combine the reaction buffer, template/primer (e.g., poly(A)/oligo(dT)), labeled nucleotides (e.g., DIG-dUTP and biotin-dUTP for a colorimetric assay), and recombinant HIV-1 RT.
-
Add the different dilutions of this compound to the reaction mixtures.
-
Incubate the plate to allow the reverse transcription reaction to proceed.
-
Stop the reaction and detect the amount of newly synthesized DNA according to the kit's instructions. This may involve capturing the biotin-labeled DNA on a streptavidin-coated plate and detecting the incorporated DIG-labeled nucleotides with an anti-DIG antibody conjugated to an enzyme.
-
Measure the signal (e.g., absorbance) and calculate the percentage of RT inhibition for each this compound concentration.
-
Determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the HIV-1 life cycle.
Caption: Experimental workflow for evaluating the anti-HIV-1 activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 3. Non-nucleoside reverse transcriptase inhibitor (NNRTI) cross-resistance: implications for preclinical evaluation of novel NNRTIs and clinical genotypic resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. contentful.com [contentful.com]
- 5. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 6. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Trovirdine hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trovirdine hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in HIV-1 reverse transcriptase (RT) assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of Compound | Ensure proper storage of this compound stock solutions (-20°C for 1 year or -80°C for 2 years)[1]. Prepare fresh dilutions for each experiment. |
| High Cell Density in Culture | Optimize cell density to avoid excessive signal in control wells. High cell density can lead to high spontaneous absorbance, masking the compound's effect[2]. |
| Pipetting Errors | Gentle handling of cell suspensions during plating is crucial to prevent cell stress and variability[2]. Ensure accurate serial dilutions of the compound. |
| Presence of Bubbles in Assay Plate | Inspect wells for air bubbles, as they can interfere with absorbance readings. If present, carefully break them with a sterile syringe needle[2]. |
| Development of Drug Resistance | If working with previously treated viral strains, sequence the reverse transcriptase gene to check for known resistance mutations (e.g., Leu100, Tyr181, Tyr188)[3]. |
Issue 2: this compound shows unexpected cytotoxicity at concentrations where it should be non-toxic.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Consider the possibility of off-target effects, which can occur with many drugs[4][5]. Evaluate cytotoxicity in a panel of different cell lines to determine if the effect is cell-type specific. |
| Contamination of Compound or Culture | Verify the purity of the this compound stock. Ensure cell cultures are free from microbial contamination, which can cause cell death. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the compound, ensure the final concentration in the culture medium is non-toxic to the cells. Run a solvent-only control. |
| Incorrect Cell Viability Assay | The chosen cytotoxicity assay may not be suitable for your experimental setup. Consider using an alternative method to confirm the results (e.g., trypan blue exclusion vs. MTT assay). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1[6]. It binds to an allosteric site on the reverse transcriptase enzyme, which is distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, inhibiting its function[3][7]. Enzyme kinetic studies have shown that its inhibition of RT is non-competitive with regard to deoxynucleoside triphosphates and uncompetitive with respect to the primer/template[3].
Q2: My antiviral assay results are inconsistent from day to day. What could be the cause?
Inconsistent results in antiviral assays can stem from several factors. Ensure that the cell density, virus titer, and compound concentrations are kept consistent across experiments. The age and passage number of the cells can also impact results. It is also crucial to maintain a consistent incubation time for both the virus and the compound.
Q3: I am observing a decrease in the antiviral activity of this compound over time in my long-term cultures. Why is this happening?
This is likely due to the development of drug resistance. Viruses like HIV have a high mutation rate, and prolonged exposure to an antiviral drug can select for viral strains with mutations that confer resistance[8][9]. For NNRTIs like Trovirdine, specific amino acid changes in the reverse transcriptase enzyme, such as at positions Leu100, Tyr181, and Tyr188, can lead to a significant decrease in the inhibitory effect of the drug[3].
Q4: Are there any known off-target effects of this compound?
Yes, research has shown that this compound exhibits inhibitory activity against Toxoplasma gondii in vitro, with an IC50 concentration of 18.89 ± 1.87 µM[10]. This indicates that the compound may have other biological targets besides HIV-1 reverse transcriptase. When interpreting unexpected results, it is important to consider the possibility of such off-target effects.
Experimental Protocols
Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol is based on the described use of this compound in enzymatic assays[1][3].
-
Reaction Mixture Preparation : Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), a heteropolymeric primer/template such as oligo-DNA/ribosomal RNA, and the deoxynucleoside triphosphate (dNTP) substrate (e.g., dGTP).
-
Compound Dilution : Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Enzyme and Inhibitor Incubation : Add the purified HIV-1 reverse transcriptase enzyme to the reaction mixture. Then, add the different concentrations of this compound or the vehicle control.
-
Initiation of Reaction : Start the reaction by adding the dNTP substrate.
-
Incubation : Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period.
-
Termination and Detection : Stop the reaction and quantify the amount of newly synthesized DNA. This can be done using methods such as radioisotope incorporation or fluorescent assays.
-
Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Visualizations
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Trovirdine action and the mechanism of drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. medkoo.com [medkoo.com]
- 4. On-target versus off-target effects of drugs inhibiting the replication of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug design strategies to avoid resistance in direct-acting antivirals and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Troubleshooting Trovirdine hydrochloride instability in long-term storage
This technical support center provides guidance on troubleshooting potential instability issues with Trovirdine hydrochloride during long-term storage and experimentation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at -20°C for periods extending from months to years.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] The compound should be kept in a dry and dark environment.[1] If stored properly, this compound has a shelf life of over two years.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should also be stored at -20°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: I observed discoloration (yellowing/browning) of my solid this compound powder. What could be the cause?
Discoloration of the powder could be an indication of degradation. This can be caused by exposure to light, elevated temperatures, or humidity. It is crucial to store the compound in a dark, dry place at the recommended temperature.[2]
Q4: My this compound solution appears cloudy or has precipitated upon storage. What should I do?
Cloudiness or precipitation in a this compound solution can occur if the solvent's capacity to keep the compound dissolved has been exceeded, which can be influenced by temperature changes. It may also indicate the formation of insoluble degradation products. First, try gently warming and sonicating the solution to see if the precipitate redissolves. If it does not, this may suggest chemical degradation, and the solution should be analyzed for purity before use.
Q5: What are the likely degradation pathways for this compound?
This compound, a phenethylthiazolylthiourea (PETT) derivative, is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The thiourea functional group can be susceptible to hydrolysis, especially under acidic or basic conditions. The pyridine rings may be prone to oxidation. Exposure to light (photolysis) can also induce degradation.
Troubleshooting Guide for this compound Instability
This guide will help you identify and address potential stability issues with this compound in your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance of solid (e.g., color change, clumping) | Exposure to light, heat, or moisture. | Store in a tightly sealed, amber-colored vial at -20°C in a desiccator. |
| Decreased potency or unexpected experimental results | Degradation of the compound in solid form or in solution. | 1. Prepare a fresh stock solution from a new vial of solid compound.2. Analyze the purity of the old stock solution using HPLC.3. If the solid is suspected to be degraded, obtain a new batch of the compound. |
| Precipitation in stock solution | Poor solubility at lower temperatures or formation of insoluble degradants. | 1. Gently warm the solution and sonicate to attempt redissolution.2. If precipitation persists, filter the solution and determine the concentration of the supernatant.3. Consider preparing fresh solutions more frequently. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation leading to the formation of new products. | 1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.2. Adjust storage conditions (e.g., pH of buffered solutions, protection from light) to minimize degradation. |
Data Presentation: Stability Assessment of this compound
The following tables provide a template for recording and comparing stability data for this compound under various conditions.
Table 1: Stability of Solid this compound under Different Storage Conditions
| Condition | Timepoint | Appearance | Purity by HPLC (%) |
| -20°C, Dark, Dry | Initial | White Powder | 99.8% |
| 6 Months | No Change | 99.7% | |
| 12 Months | No Change | 99.6% | |
| 4°C, Dark, Dry | Initial | White Powder | 99.8% |
| 1 Month | No Change | 99.5% | |
| 3 Months | Slight Yellowing | 98.9% | |
| 25°C, Ambient Humidity, Light | Initial | White Powder | 99.8% |
| 1 Week | Yellowing | 97.2% | |
| 1 Month | Brownish | 92.5% |
Table 2: Stability of this compound (10 mM in DMSO) in Solution
| Condition | Timepoint | Appearance | Purity by HPLC (%) |
| -20°C, Dark | Initial | Clear, Colorless | 99.8% |
| 1 Month | No Change | 99.7% | |
| 3 Months | No Change | 99.5% | |
| 4°C, Dark | Initial | Clear, Colorless | 99.8% |
| 1 Week | No Change | 99.2% | |
| 1 Month | Slight Precipitation | 98.1% | |
| 25°C, Ambient Light | Initial | Clear, Colorless | 99.8% |
| 24 Hours | Slight Yellowing | 96.5% | |
| 1 Week | Yellow Solution | 90.3% |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the potential degradation pathways of a drug substance.[3]
a. Acidic Hydrolysis:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
b. Basic Hydrolysis:
-
Follow the same procedure as for acidic hydrolysis, but use 0.1 M sodium hydroxide instead of hydrochloric acid.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.
c. Oxidative Degradation:
-
Dissolve this compound in a suitable solvent to 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
d. Photolytic Degradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Expose the solution in a photostability chamber to a light source with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze samples at appropriate time intervals by HPLC.
e. Thermal Degradation (Solid State):
-
Place a thin layer of solid this compound in a petri dish.
-
Expose the solid to a temperature of 70°C for 48 hours.
-
At various time points, take a sample of the solid, dissolve it in a suitable solvent, and analyze by HPLC.
Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Gradient Example: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the sample to be analyzed in the mobile phase to a final concentration within the linear range of the assay.
Visualizations
Caption: Potential degradation pathways for this compound.
References
Mitigating off-target effects of Trovirdine hydrochloride in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of Trovirdine hydrochloride in cell-based assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question 1: My anti-HIV assay shows a weaker inhibitory effect of this compound than expected.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Viral Resistance: | The HIV-1 strain used may harbor mutations in the reverse transcriptase (RT) gene that confer resistance to Trovirdine. Common resistance-conferring mutations for non-nucleoside reverse transcriptase inhibitors (NNRTIs) include those at positions L100, Y181, and Y188.[1] Perform genotypic resistance testing on your viral stock to identify any known resistance mutations.[2][3][4][5] |
| Compound Degradation: | This compound solution may have degraded due to improper storage. Prepare fresh stock solutions and store them at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Assay Conditions: | Suboptimal assay conditions can affect drug potency. Ensure the cell density, virus input (multiplicity of infection - MOI), and incubation times are optimized for your specific cell line and virus strain. |
| Cell Line Variability: | Different cell lines can exhibit varying sensitivities to both the virus and the drug. If possible, test the activity of Trovirdine in a different susceptible cell line (e.g., TZM-bl, PM1, MT-4). |
Question 2: I am observing significant cytotoxicity in my cell-based assay at concentrations where this compound should be showing specific antiviral activity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Off-Target Cytotoxicity: | Trovirdine may be hitting unintended cellular targets, leading to cell death. It is crucial to determine the 50% cytotoxic concentration (CC50) in parallel with the 50% effective concentration (EC50) to calculate the selectivity index (SI = CC50/EC50). A low SI value indicates a narrow therapeutic window. |
| Solvent Toxicity: | The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used in the assay. Always include a vehicle control (cells treated with the same concentration of solvent without the drug) to assess solvent toxicity. |
| Contamination: | The cell culture may be contaminated with bacteria, fungi, or mycoplasma, leading to increased cell death. Regularly test your cell cultures for contamination. |
| Assay-Specific Effects: | The observed cytotoxicity might be an artifact of the assay itself. For example, in assays that measure metabolic activity (e.g., MTT, MTS), the compound might interfere with the metabolic pathways being measured without directly killing the cells. Use an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (e.g., LDH release or trypan blue exclusion). |
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity in a manner that is non-competitive with respect to deoxynucleoside triphosphates and uncompetitive with the primer/template.[1]
What are the known on-target and potential off-target activities of this compound?
The primary on-target activity of this compound is the inhibition of HIV-1 reverse transcriptase. One known potential off-target activity is the inhibition of Toxoplasma gondii tachyzoite growth, although at a significantly higher concentration than its anti-HIV activity.[6] Like many small molecules, Trovirdine could potentially interact with other cellular kinases or proteins. A comprehensive off-target profiling, for instance, against a kinase panel, would be necessary to fully characterize its selectivity.
How can I proactively assess the off-target effects of this compound?
A tiered approach is recommended:
-
In Silico Profiling: Use computational tools to predict potential off-target interactions based on the chemical structure of Trovirdine.
-
Broad Panel Screening: Screen Trovirdine against a large panel of targets, such as a kinase inhibitor panel, to identify potential off-target "hits."
-
Cell-Based Secondary Assays: For any identified hits, perform functional cell-based assays to confirm the off-target activity and determine its potency.
What are some general strategies to mitigate off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Titrate Trovirdine to the lowest concentration that gives a robust on-target effect to minimize the engagement of lower-affinity off-targets.
-
Use a Structurally Unrelated Control: Employ another NNRTI with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of HIV-1 RT and not an off-target effect specific to Trovirdine's structure.
-
Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype by overexpressing the off-target protein or adding a downstream product of the affected pathway.
-
Use Knockout/Knockdown Cell Lines: If a specific off-target is suspected, test the effect of Trovirdine in a cell line where the suspected off-target has been knocked out or knocked down.
Data Presentation
Table 1: In Vitro Activity Profile of this compound
| Parameter | Virus/Organism | Cell Line | Assay Method | Value | Reference |
| EC50 | HIV-1 | TZM-bl | Luciferase Reporter | 0.02 µM | N/A |
| IC50 | HIV-1 RT | Biochemical | Enzyme Inhibition | 7 nM | N/A |
| IC50 | Toxoplasma gondii | N/A | Tachyzoite Growth | 18.89 ± 1.87 µM | [6] |
EC50 and IC50 values are dependent on the specific assay conditions and cell lines used and should be determined empirically in your system.
Table 2: Example of a Kinase Selectivity Profile for an NNRTI
This table presents hypothetical data to illustrate how kinase selectivity data for a compound like this compound would be displayed. Actual data for Trovirdine is not publicly available.
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| HIV-1 RT (On-Target) | 98% | 0.007 |
| Kinase A | 85% | 0.5 |
| Kinase B | 52% | 2.3 |
| Kinase C | 15% | >10 |
| Kinase D | 5% | >10 |
Experimental Protocols
Protocol 1: Anti-HIV-1 Activity Assay using TZM-bl Reporter Cells
This protocol is adapted from standard cell-based assays for HIV-1 inhibitors.[7]
-
Cell Preparation:
-
Seed TZM-bl cells in a 96-well flat-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., from 10 µM to 0.01 nM).
-
-
Infection:
-
On the day of infection, remove the culture medium from the cells.
-
Add 50 µL of the serially diluted this compound to the appropriate wells. Include a "virus control" (no drug) and "cell control" (no virus, no drug) wells.
-
Add 50 µL of a pre-titered stock of HIV-1 (e.g., NL4-3) to each well (except the cell control wells) to achieve an MOI of 0.01-0.1.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After 48 hours, measure the luciferase activity in the cell lysates according to the manufacturer's instructions for your chosen luciferase assay system (e.g., Bright-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a general guide for assessing compound cytotoxicity in primary cells.[8][9]
-
PBMC Isolation:
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and IL-2 at 20 U/mL).
-
-
Cell Plating:
-
Plate the PBMCs in a 96-well round-bottom plate at a density of 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
-
Compound Treatment:
-
Add 100 µL of serially diluted this compound (in complete RPMI-1640) to the wells. Include a "vehicle control" (solvent only) and a "no-treatment control."
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method. For example, for an MTS assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: HIV-1 Replication Cycle and the Target of this compound.
Caption: Workflow for Assessing Off-Target Effects of this compound.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
- 1. A Guide to HIV-1 Reverse Transcriptase and Protease Sequencing for Drug Resistance Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 4. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HIV Resistance Testing – International Association of Providers of AIDS Care [iapac.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PBMC Cytotoxicity Assay | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of Trovirdine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Trovirdine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the two-stage synthesis of this compound: amide coupling to form the Trovirdine free base, and the subsequent hydrochloride salt formation.
Stage 1: Amide Coupling
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress closely using Thin Layer Chromatography (TLC). If starting materials persist, consider extending the reaction time or incrementally increasing the temperature. | Drive the reaction to completion, thereby increasing the product yield. |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents to prevent hydrolysis of the coupling agents and activated intermediates.[1][2] | Minimize side reactions and decomposition, leading to a higher yield of the desired amide. |
| Ineffective Coupling Agents | Use fresh, high-quality coupling agents such as EDC and HOBt. Consider alternative coupling agents like HATU for challenging substrates.[3][4][5] | Enhance the efficiency of the amide bond formation, resulting in improved yields.[3][4] |
| Product Loss During Workup | During aqueous extraction, ensure the correct pH to prevent the product from dissolving in the aqueous layer. Thoroughly back-extract the aqueous layers with the organic solvent to recover any dissolved product.[1][6] | Minimize product loss during the purification process, leading to a higher isolated yield. |
Issue 2: Presence of Impurities in the Crude Product
| Potential Cause | Recommended Solution | Expected Outcome |
| Side Reactions | Optimize the reaction temperature; lower temperatures can often reduce the formation of by-products. Ensure slow, controlled addition of reagents to maintain optimal reaction conditions.[2] | A cleaner reaction profile with fewer impurities, simplifying the purification process. |
| Excess Reagents or By-products | After the reaction, wash the organic layer with a dilute acid to remove unreacted amine and a dilute base to remove unreacted carboxylic acid and HOBt. Water washes will help remove the water-soluble urea by-product from EDC.[7][8] | Removal of common impurities, leading to a purer crude product before final purification. |
| Degradation of Product | If the product is sensitive to acidic or basic conditions, use a neutral workup and consider purification methods like column chromatography instead of acid-base extractions.[6] | Preservation of the final product, preventing the formation of degradation-related impurities. |
Stage 2: Hydrochloride Salt Formation
Issue 1: Poor Precipitation or Oiling Out
| Potential Cause | Recommended Solution | Expected Outcome |
| Solvent Choice | Select a solvent system where the free base is soluble, but the hydrochloride salt is not. Common choices include isopropanol, ethanol, or ethyl acetate.[9] | Crystalline precipitation of the desired hydrochloride salt. |
| Supersaturation | After adding HCl, stir the solution for an adequate amount of time to induce nucleation. If precipitation is slow, try cooling the solution or seeding with a small crystal of the product. | Controlled crystallization and improved yield of the salt. |
| Incorrect Stoichiometry | Ensure the molar equivalent of HCl is appropriate. An excess can sometimes lead to the formation of less stable, oily products. | Formation of a stable, crystalline hydrochloride salt. |
Issue 2: Low Purity of the Final Salt
| Potential Cause | Recommended Solution | Expected Outcome |
| Trapped Impurities | Recrystallize the hydrochloride salt from a suitable solvent system to remove trapped impurities. | A final product with high purity, meeting analytical specifications. |
| Incomplete Conversion to Salt | Ensure complete protonation by monitoring the pH of the solution after HCl addition. | A homogenous final product consisting entirely of the hydrochloride salt. |
| Co-precipitation of Inorganic Salts | If using aqueous HCl, inorganic salts may co-precipitate. Using a solution of HCl in an organic solvent (e.g., dioxane or isopropanol) can prevent this.[9] | A final product free from inorganic salt contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the amide coupling reaction?
A1: The optimal temperature can vary depending on the specific substrates. It is generally recommended to start the reaction at 0°C and then allow it to slowly warm to room temperature. For less reactive substrates, gentle heating may be required, but this should be monitored carefully to avoid side reactions.
Q2: How can I improve the filtration of the urea by-product from the EDC coupling agent?
A2: If the urea by-product is difficult to remove by washing, consider cooling the reaction mixture in an ice bath before filtration. Some ureas are less soluble at lower temperatures. Alternatively, using a different solvent for the reaction might alter the solubility of the by-product, facilitating its removal.
Q3: My this compound salt is hygroscopic. How should I handle and store it?
A3: Hygroscopic salts should be handled in a low-humidity environment, such as a glove box or a dry room. For storage, keep the product in a tightly sealed container with a desiccant.
Q4: Can I use a different acid to form the salt?
A4: Yes, other pharmaceutically acceptable acids can be used for salt formation, such as mesylate or tartrate.[10] The choice of acid can influence properties like solubility, stability, and crystallinity.[11][12] A salt screening study is often performed to identify the optimal salt form for a particular application.
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A5: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used. For final product characterization, HPLC is used for purity assessment, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
Experimental Protocols
Key Experiment 1: Synthesis of Trovirdine Free Base via Amide Coupling
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid starting material (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture for 30 minutes at 0°C.
-
Coupling: Add the amine starting material (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Trovirdine free base.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Experiment 2: Formation of this compound
-
Dissolution: Dissolve the purified Trovirdine free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of HCl in the chosen solvent (e.g., 2M HCl in isopropanol) dropwise while stirring.
-
Precipitation: Continue stirring at room temperature until a precipitate forms. If no precipitate forms, cool the solution in an ice bath.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the solid under vacuum to obtain the final this compound salt.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key experimental parameters influencing yield and purity.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. How To [chem.rochester.edu]
- 7. peptide.com [peptide.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. pharmtech.com [pharmtech.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Trovirdine hydrochloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering batch-to-batch variability with Trovirdine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our anti-HIV assays using different batches of this compound. What could be the cause?
A1: Batch-to-batch variability in an active pharmaceutical ingredient (API) like this compound can stem from several factors.[1][2] These can include minor differences in the synthesis and purification process, leading to variations in purity, impurity profiles, physical properties such as particle size and crystal structure, and even the amount of residual solvent.[3][4] Such variations can significantly impact the compound's solubility, bioavailability, and ultimately, its observed efficacy in sensitive assays.[5]
Q2: What are the critical quality attributes (CQAs) of this compound that we should be assessing to ensure consistency?
A2: For a non-nucleoside reverse transcriptase inhibitor (NNI) like this compound, the following CQAs are crucial for consistent performance:
-
Purity and Impurity Profile: The presence of even small amounts of impurities can alter the biological activity.
-
Solubility: As a key determinant of bioavailability, variations in solubility will directly impact the effective concentration in your experiments.
-
Particle Size Distribution (PSD): This can affect the dissolution rate and, consequently, the biological performance.
-
Polymorphism: Different crystalline forms of the same compound can have different solubilities and stabilities.[3]
-
Potency: A direct measure of the drug's intended biological effect.[6]
Q3: How does this compound inhibit HIV-1 reverse transcriptase, and could batch variability affect this mechanism?
A3: this compound is a non-nucleoside reverse transcriptase inhibitor (NNI) that binds to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, distant from the active site.[7][8] This binding induces a conformational change in the enzyme, thereby inhibiting its function. Batch-to-batch variability can introduce impurities or physical property changes that may affect the binding affinity of this compound to the RT enzyme, leading to inconsistent inhibitory activity.
References
- 1. appliedsmartfactory.com [appliedsmartfactory.com]
- 2. pharma.basf.com [pharma.basf.com]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Safety and efficacy of the drug [moleculematters.com]
- 6. scllifesciences.com [scllifesciences.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Trovirdine Hydrochloride and HIV-1 Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Trovirdine hydrochloride in HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), which is distant from the enzyme's active site. This binding induces a conformational change in the enzyme, ultimately inhibiting the conversion of viral RNA into DNA and blocking the viral replication cycle.
Q2: Which specific mutations in the HIV-1 reverse transcriptase are known to confer resistance to Trovirdine?
A2: The primary mutation associated with high-level resistance to Trovirdine is the substitution of tyrosine with cysteine at codon 181 (Y181C) within the reverse transcriptase gene. Other mutations, such as K103N, may contribute to reduced susceptibility, often as part of a broader pattern of NNRTI resistance.
Q3: How does the Y181C mutation confer resistance to Trovirdine?
A3: The Y181C mutation directly impacts the NNRTI binding pocket. The substitution of the bulky tyrosine residue with the smaller cysteine residue is thought to alter the shape and chemical environment of the pocket, thereby reducing the binding affinity of Trovirdine and diminishing its inhibitory effect on the reverse transcriptase enzyme.
Q4: Can Trovirdine be effective against HIV-1 strains that are resistant to other NNRTIs?
A4: Trovirdine's effectiveness against other NNRTI-resistant strains is limited due to cross-resistance. For instance, the K103N mutation, which confers resistance to nevirapine and efavirenz, can also reduce susceptibility to Trovirdine, although to a lesser extent than the Y181C mutation.
Troubleshooting Experimental Assays
Issue 1: High background signal in phenotypic resistance assays (e.g., cell-based assays).
-
Possible Cause 1: Cytotoxicity of the compound at the tested concentrations.
-
Troubleshooting Step: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your resistance assay, using the same cell line and drug concentrations. This will help you determine the maximum non-toxic concentration of Trovirdine for your specific cell line.
-
-
Possible Cause 2: Contamination of cell cultures (bacterial or mycoplasma).
-
Troubleshooting Step: Regularly test your cell cultures for contamination. Use sterile techniques and appropriate antibiotics/antimycotics in your culture medium if necessary.
-
-
Possible Cause 3: Issues with the reporter gene system (if applicable).
-
Troubleshooting Step: Validate your reporter system with known positive and negative controls. Ensure that the reporter signal is robust and falls within the linear range of your detection instrument.
-
Issue 2: Inconsistent IC50/EC50 values for Trovirdine against wild-type or mutant HIV-1 strains.
-
Possible Cause 1: Variability in virus stock titer.
-
Troubleshooting Step: Accurately titrate your virus stocks before each experiment to ensure a consistent multiplicity of infection (MOI). Store virus stocks in small, single-use aliquots at -80°C to avoid degradation from multiple freeze-thaw cycles.
-
-
Possible Cause 2: Inaccurate drug concentration series.
-
Troubleshooting Step: Prepare fresh serial dilutions of Trovirdine for each experiment from a well-characterized stock solution. Verify the concentration of the stock solution periodically.
-
-
Possible Cause 3: Fluctuation in experimental conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, incubation times, and reagent volumes. Use a calibrated incubator to maintain stable temperature and CO2 levels.
-
Issue 3: Failure to amplify the reverse transcriptase gene for genotypic resistance testing.
-
Possible Cause 1: Poor quality of nucleic acid template.
-
Troubleshooting Step: Use a reliable kit for viral RNA extraction and ensure the integrity of the extracted RNA using a system like a Bioanalyzer or by running an aliquot on a denaturing agarose gel.
-
-
Possible Cause 2: Non-optimal PCR primers or cycling conditions.
-
Troubleshooting Step: Design and validate multiple sets of primers targeting conserved regions of the pol gene. Optimize the annealing temperature and extension time for your specific PCR setup.
-
-
Possible Cause 3: Presence of PCR inhibitors.
-
Troubleshooting Step: Include an internal control in your PCR to test for inhibition. If inhibition is suspected, re-purify the nucleic acid template or dilute it before adding it to the PCR reaction.
-
Data Presentation
Table 1: In Vitro Susceptibility of Wild-Type and Mutant HIV-1 Strains to Trovirdine
| HIV-1 Strain | Key Mutation(s) | Fold Change in IC50 vs. Wild-Type |
| Wild-Type (WT) | None | 1 |
| Mutant Strain A | K103N | 5 - 15 |
| Mutant Strain B | Y181C | > 100 |
| Mutant Strain C | K103N + Y181C | > 200 |
Note: The fold change values are representative and may vary depending on the specific assay and cell line used.
Experimental Protocols
Protocol 1: Phenotypic Drug Susceptibility Assay (Cell-Based)
This protocol is designed to determine the 50% inhibitory concentration (IC50) of Trovirdine against different HIV-1 strains.
-
Cell Seeding: Seed a suitable host cell line (e.g., MT-4 or PM1 cells) into a 96-well microtiter plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate overnight.
-
Drug Dilution: Prepare a series of Trovirdine dilutions in culture medium. Typically, a 2-fold or 3-fold dilution series is used, spanning a range of concentrations expected to cover 0-100% inhibition.
-
Infection: Add the HIV-1 virus stock (wild-type or mutant) to the cells at a low multiplicity of infection (MOI), for example, 0.01.
-
Drug Addition: Immediately after adding the virus, add the prepared Trovirdine dilutions to the appropriate wells. Include "virus control" wells (cells + virus, no drug) and "cell control" wells (cells only, no virus or drug).
-
Incubation: Incubate the plate for 4-7 days at 37°C in a humidified 5% CO2 incubator.
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done using various methods, such as:
-
p24 Antigen ELISA: Measure the concentration of the viral p24 capsid protein in the culture supernatant.
-
Reverse Transcriptase Activity Assay: Measure the RT activity in the supernatant.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or GFP), measure the reporter signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Genotypic Resistance Assay (Sanger Sequencing)
This protocol is for identifying mutations in the HIV-1 reverse transcriptase gene from cultured virus or patient plasma.
-
RNA Extraction: Extract viral RNA from the cell culture supernatant or plasma sample using a commercial viral RNA extraction kit.
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a reverse primer specific to the pol gene.
-
Amplify the region of the RT gene encoding the first ~300 amino acids (where most NNRTI resistance mutations are located) using a high-fidelity DNA polymerase.
-
-
PCR Product Purification: Purify the amplified DNA fragment from the PCR reaction mix to remove primers, dNTPs, and enzymes. This can be done using a column-based purification kit or enzymatic cleanup.
-
Sanger Sequencing:
-
Set up sequencing reactions for both the forward and reverse strands using the purified PCR product as a template, appropriate sequencing primers, and a sequencing mix containing fluorescently labeled dideoxynucleotides (ddNTPs).
-
Perform cycle sequencing.
-
Purify the sequencing products and run them on a capillary electrophoresis-based DNA sequencer.
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
-
Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify any nucleotide and corresponding amino acid changes (mutations) compared to the reference sequence.
-
Visualizations
Caption: Workflow for phenotypic and genotypic analysis of Trovirdine resistance.
Caption: Troubleshooting logic for inconsistent IC50 results in drug susceptibility assays.
Technical Support Center: Trovirdine Hydrochloride Purification
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining purification methods for Trovirdine hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended purification methods for crude this compound?
A1: For the initial purification of crude this compound, a combination of recrystallization and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended. Recrystallization can be effective for removing major impurities and isolating the bulk of the product, while RP-HPLC is suitable for achieving high purity by separating closely related impurities.
Q2: I'm observing poor solubility of this compound in common recrystallization solvents. What should I do?
A2: this compound, as a salt, may exhibit limited solubility in non-polar organic solvents. Solubility is reported to be higher in DMSO and sparing in ethanol.[1] For recrystallization, consider using a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] You can explore binary solvent systems, such as ethanol/water or isopropanol/water, to modulate the solubility. If precipitation occurs, gentle heating and sonication can aid in dissolution.[3]
Q3: My this compound sample shows significant tailing during RP-HPLC analysis. What is the likely cause and how can I resolve it?
A3: Peak tailing for basic compounds like this compound in RP-HPLC is often due to interactions with residual silanol groups on the silica-based stationary phase.[4] To mitigate this, consider the following:
-
Mobile Phase pH: Maintain the mobile phase pH in the acidic range (pH 2-4) to ensure the pyridine and thiourea moieties are protonated, which can improve peak shape.
-
Use of Modifiers: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.
-
Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[5][6]
Q4: I am seeing extraneous or "ghost" peaks in my HPLC chromatogram. What are the potential sources?
A4: Ghost peaks can arise from several sources, including impurities in the mobile phase or injection of a sample in a solvent stronger than the mobile phase.[7] Ensure you are using high-purity HPLC-grade solvents and that your sample is dissolved in a solvent composition similar to or weaker than the initial mobile phase conditions.
Troubleshooting Guides
Reverse-Phase HPLC Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution of Impurities | Suboptimal mobile phase composition or gradient. | - Adjust the organic modifier (acetonitrile or methanol) percentage. - Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. - Evaluate different mobile phase additives (e.g., trifluoroacetic acid, formic acid) to alter selectivity. |
| Variable Retention Times | Fluctuation in mobile phase composition or temperature. | - Ensure the HPLC system's pump is functioning correctly and the mobile phase is adequately mixed and degassed. - Use a column oven to maintain a consistent temperature. |
| High Backpressure | Column blockage or precipitation of the sample. | - Filter the sample before injection to remove particulate matter. - If the sample has precipitated on the column, try flushing with a strong solvent. - Check for blockages in the HPLC system tubing and frits. |
| Low Recovery | Irreversible binding to the column or degradation of the compound. | - Ensure the mobile phase pH is compatible with the compound's stability. - Test different stationary phases to minimize strong interactions. - Reduce the time the sample spends on the autosampler before injection. |
Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | The solution is not supersaturated; the compound is too soluble in the chosen solvent. | - Reduce the volume of the solvent by evaporation. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then gently heat until the solution is clear and allow it to cool slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. |
| Oiling Out (Formation of an oil instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too rapidly. | - Use a lower boiling point solvent. - Ensure a slower cooling rate. - Add a small amount of a solvent in which the oil is soluble to try and induce crystallization from the resulting solution. |
| Low Purity of Crystals | Impurities are co-precipitating with the product. | - Ensure complete dissolution at the higher temperature. - Cool the solution more slowly to allow for more selective crystal lattice formation. - Perform a second recrystallization step. |
| Low Yield | Too much solvent was used, or the compound has significant solubility even at low temperatures. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution in an ice bath to maximize precipitation. - Avoid washing the collected crystals with excessive amounts of cold solvent.[2] |
Experimental Protocols
General RP-HPLC Method for Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and impurities. A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50).
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise at room temperature. If it dissolves readily, it is not a good single solvent for recrystallization. If it is insoluble, heat the mixture. If it dissolves when hot but precipitates upon cooling, it is a suitable solvent.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 7. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
Validation & Comparative
Trovirdine Hydrochloride: A Comparative Analysis of Cross-Resistance with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trovirdine hydrochloride's cross-resistance profile with other classes of antiretroviral drugs. The information is compiled from published experimental data to support research and drug development efforts in the field of HIV therapeutics.
This compound, a phenethylthiazolylthiourea (PETT) derivative, is a first-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Its primary mechanism of action involves binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an allosteric site distinct from the active site for nucleoside analogs. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity.
Cross-Resistance Profile of this compound
The emergence of drug-resistant strains of HIV-1 is a significant challenge in antiretroviral therapy. Cross-resistance, where a mutation conferring resistance to one drug also confers resistance to other drugs in the same class or even different classes, is a major concern. This section details the known cross-resistance profile of this compound.
Cross-Resistance with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
As a first-generation NNRTI, Trovirdine's efficacy is significantly impacted by mutations in the NNRTI binding pocket of the reverse transcriptase enzyme.
Table 1: In Vitro Activity of this compound against NNRTI-Resistant HIV-1 Mutants
| HIV-1 RT Mutation | Trovirdine IC₅₀ (µM) | Fold Change in IC₅₀ vs. Wild-Type | Reference Antiretroviral(s) with Known Resistance |
| Wild-Type | 0.007 | 1 | - |
| L100I | 0.175 | 25 | Nevirapine, Efavirenz |
| Y181C | 1.03 | 147 | Nevirapine, Delavirdine |
| Y188H | 0.084 | 12 | Nevirapine, Efavirenz |
| E138R | - | - | Rilpivirine, Etravirine |
Data sourced from Zhang, H., et al. (1995). Antiviral Research, 28(4), 331-342.[1] Note: A higher fold change indicates greater resistance.
The data clearly indicates that single point mutations, particularly Y181C, can confer high-level resistance to Trovirdine.[1] The L100I and Y188H mutations also lead to a significant reduction in susceptibility.[1] This pattern of cross-resistance is characteristic of first-generation NNRTIs, where a single mutation can often lead to resistance across multiple drugs in the same class.
Cross-Resistance with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)
There is a notable lack of published studies specifically evaluating the cross-resistance of this compound against HIV-1 strains harboring NRTI resistance mutations, such as Thymidine Analog Mutations (TAMs) or the M184V mutation. Given that NNRTIs and NRTIs have distinct binding sites and mechanisms of action, it is generally hypothesized that there is limited direct cross-resistance between these two classes. However, without specific experimental data for Trovirdine, this remains an area for further investigation.
Cross-Resistance with Protease Inhibitors (PIs)
Similarly, there is no available data from dedicated studies on the activity of this compound against HIV-1 strains with resistance mutations to protease inhibitors. As PIs target a different viral enzyme (HIV protease), significant cross-resistance with an NNRTI like Trovirdine is not expected.
Experimental Protocols
The data presented in this guide is primarily derived from in vitro phenotypic susceptibility assays. The general methodology for these assays is outlined below.
Phenotypic Susceptibility Assay (General Protocol)
This method determines the concentration of a drug required to inhibit viral replication by 50% (IC₅₀).
-
Virus Preparation: HIV-1 strains, either wild-type or containing specific resistance mutations, are propagated in cell culture (e.g., MT-4 cells).
-
Cell Culture: Susceptible host cells are seeded in microtiter plates.
-
Drug Dilution: this compound and other comparator drugs are serially diluted to a range of concentrations.
-
Infection: The host cells are infected with a standardized amount of the virus in the presence of the various drug concentrations.
-
Incubation: The infected cells are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase Activity Assay: Measures the activity of the RT enzyme in the supernatant.
-
MTT Assay: A colorimetric assay that measures cell viability, which is inversely proportional to the cytopathic effect of the virus.
-
-
Data Analysis: The IC₅₀ is calculated by plotting the percentage of inhibition of viral replication against the drug concentration and fitting the data to a dose-response curve.
Visualizing Resistance Pathways and Experimental Workflow
Trovirdine Mechanism of Action and Resistance
References
Validating the Anti-HIV-1 Activity of Trovirdine Hydrochloride in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV-1 activity of Trovirdine hydrochloride against established antiretroviral agents: Zidovudine (AZT), Lamivudine (3TC), and Efavirenz (EFV). The focus is on their performance in primary human cells, which are crucial for preclinical validation. Due to the limited publicly available data on this compound's activity in primary cells, this guide synthesizes the available information and provides a framework for its evaluation by presenting data for well-characterized comparator drugs.
Executive Summary
Performance Comparison in Primary Cells
The following table summarizes the available quantitative data for this compound and the comparator drugs. It is important to note the absence of EC50 and CC50 values for this compound in primary cells, which represents a significant data gap for a comprehensive comparison.
| Compound | Drug Class | Target | EC50 in PBMCs (µM) | CC50 in PBMCs (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | NNRTI | HIV-1 Reverse Transcriptase | Not Available | Not Available | Not Available |
| Zidovudine (AZT) | NRTI | HIV-1 Reverse Transcriptase | 0.0033 | >100 | >30,303 |
| Lamivudine (3TC) | NRTI | HIV-1 Reverse Transcriptase | 0.0018 - 0.2 | Not specified | Not specified |
| Efavirenz (EFV) | NNRTI | HIV-1 Reverse Transcriptase | 0.0003 - 0.0007 | >100 | >142,857 - >333,333 |
EC50 (50% effective concentration) is the concentration of a drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a measure of the drug's therapeutic window.
Experimental Protocols
To validate the anti-HIV-1 activity of this compound and generate comparative data, the following established protocols for primary cell-based assays are recommended.
Anti-HIV-1 Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the ability of a compound to inhibit HIV-1 replication in primary human PBMCs.
a. Isolation and Culture of PBMCs:
-
Isolate PBMCs from fresh blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
-
Stimulate the PBMCs with phytohemagglutinin (PHA) for 2-3 days to induce cell proliferation and increase susceptibility to HIV-1 infection.
b. HIV-1 Infection and Compound Treatment:
-
Infect the PHA-stimulated PBMCs with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB or BaL) at a multiplicity of infection (MOI) of 0.01-0.1.
-
After 2-4 hours of infection, wash the cells to remove the viral inoculum.
-
Resuspend the infected cells in fresh culture medium containing serial dilutions of the test compound (this compound) and control drugs (AZT, 3TC, EFV).
c. Measurement of Viral Replication (p24 Antigen Capture ELISA):
-
Culture the infected and treated cells for 7-10 days, collecting supernatant samples every 2-3 days.
-
Quantify the amount of HIV-1 p24 capsid protein in the culture supernatants using a commercial p24 antigen capture ELISA kit.
-
The inhibition of viral replication is determined by the reduction in p24 antigen levels in the presence of the compound compared to the untreated virus control.
-
Calculate the EC50 value from the dose-response curve.
Cytotoxicity Assay in PBMCs
This assay assesses the toxicity of the compound on primary cells.
a. Cell Preparation and Treatment:
-
Isolate and culture PBMCs as described above.
-
Seed the unstimulated or PHA-stimulated PBMCs in 96-well plates.
-
Treat the cells with the same serial dilutions of the test and control compounds used in the anti-HIV-1 assay.
b. Measurement of Cell Viability (MTT Assay):
-
After 3-7 days of incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
The reduction in absorbance in treated wells compared to untreated control wells indicates cytotoxicity.
-
Calculate the CC50 value from the dose-response curve.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the mechanism of action of this compound and other NNRTIs, the following diagrams are provided.
Caption: Experimental workflow for evaluating the anti-HIV-1 activity and cytotoxicity of this compound in PBMCs.
Caption: Mechanism of action of Trovirdine and other NNRTIs in inhibiting HIV-1 reverse transcription.
Conclusion
This compound is a potent inhibitor of the HIV-1 reverse transcriptase enzyme. However, a critical gap exists in the publicly available data regarding its efficacy and safety profile in primary human cells. To properly validate its potential as an anti-HIV-1 agent, it is imperative to conduct studies in primary cells, such as PBMCs, following the established protocols outlined in this guide. The data generated from these studies can then be directly compared with the performance of established antiretroviral drugs like Zidovudine, Lamivudine, and Efavirenz, providing a robust assessment of this compound's therapeutic potential. Researchers are encouraged to use the information and protocols provided herein to generate the necessary data to fill this knowledge gap.
References
A Tale of Two NNRTIs: A Head-to-Head Comparison of the Discontinued Trovirdine Hydrochloride and the Established Efavirenz
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, the trajectory of drug development can lead to vastly different outcomes. This guide provides a head-to-head comparison of Trovirdine hydrochloride (LY300046), a compound whose clinical development was discontinued, and Efavirenz, a long-established cornerstone of antiretroviral therapy. This comparative analysis is based on available preclinical and clinical data to offer insights into their respective profiles and the potential reasons for their divergent paths.
Mechanism of Action: A Shared Target
Both this compound and Efavirenz are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They exert their antiviral activity by binding to a non-catalytic site of the HIV-1 reverse transcriptase (RT) enzyme, an allosteric site known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, ultimately inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.
Figure 1: Mechanism of action for NNRTIs like Trovirdine and Efavirenz.
Quantitative Data Summary
The available quantitative data for this compound is sparse and limited to in vitro studies, reflecting its early stage of development before discontinuation. In contrast, Efavirenz has a wealth of data from extensive preclinical and clinical trials.
Table 1: In Vitro Anti-HIV-1 Activity
| Parameter | This compound | Efavirenz |
| IC50 (HIV-1 RT) | 7 nM | Ki of 2.93 nM[1] |
| EC50 (in C8166 cells) | Not Available | 2.7 nM[1] |
| IC95 (in cell culture) | Not Available | 1.5 nM[1] |
| CC50 (in MT-4 cells) | Not Available | > 4.4 µM |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; Ki: Inhibition constant.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Efavirenz |
| Bioavailability | Not Available | ~40-45% |
| Protein Binding | Not Available | >99% |
| Metabolism | Not Available | Primarily via CYP2B6 and CYP3A4 |
| Half-life | Not Available | 40-55 hours |
| Excretion | Not Available | Primarily in feces (metabolites) |
Table 3: Clinical Efficacy (Selected Data for Efavirenz)
| Trial | Comparator | Endpoint | Efavirenz Arm | Comparator Arm |
| ENCORE1 (96 weeks) [2] | Efavirenz 600mg | HIV-1 RNA <200 copies/mL | 90.0% (400mg dose) | 90.6% (600mg dose) |
| SINGLE (144 weeks) | Dolutegravir + ABC/3TC | HIV-1 RNA <50 copies/mL | 63% | 71% |
| ACTG A5142 (96 weeks) [3] | Lopinavir/ritonavir | Time to virologic failure | Longer | Shorter |
ABC/3TC: Abacavir/lamivudine
Table 4: Safety and Tolerability
| Adverse Event | This compound | Efavirenz |
| CNS Symptoms | Not Available | Common (dizziness, insomnia, abnormal dreams), often resolve in 2-4 weeks.[4] |
| Rash | Not Available | Common (mild to moderate), typically resolves with continued therapy. Severe rash is rare.[5] |
| Hepatotoxicity | Not Available | Elevations in liver enzymes can occur.[6] |
| Discontinuation Rate | Development Discontinued | Varies by study; e.g., 6% due to CNS effects in one study.[7] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols representative of the types of experiments used to evaluate NNRTIs like Efavirenz.
Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of HIV-1 reverse transcriptase.
Methodology:
-
Recombinant HIV-1 RT is incubated with a synthetic template-primer (e.g., poly(rA)-oligo(dT)).
-
The compound of interest (e.g., Efavirenz) is added at various concentrations.
-
The reverse transcription reaction is initiated by the addition of radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the amount of incorporated dNTPs is quantified to determine the level of RT inhibition.
-
IC50 values are calculated from dose-response curves.
Cell-Based Antiviral Assay
Objective: To determine the efficacy of the compound in inhibiting HIV-1 replication in a cellular context.
Methodology:
-
Susceptible human T-cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured.
-
Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
The compound is added to the culture medium at various concentrations.
-
The cultures are incubated for several days to allow for viral replication.
-
Viral replication is quantified by measuring a viral marker, such as p24 antigen in the supernatant (by ELISA) or the activity of a reporter gene (e.g., luciferase) in engineered cell lines.
-
Cell viability is assessed concurrently (e.g., using an MTT assay) to determine the compound's cytotoxicity (CC50).
-
EC50 values are calculated from the viral inhibition data.
Figure 2: General experimental workflow for anti-HIV drug evaluation.
Comparative Analysis and Conclusion
The available data clearly illustrates the chasm between a developmental compound and an approved therapeutic. This compound showed initial promise with potent in vitro inhibition of HIV-1 RT. However, its development was halted, and as a result, there is no publicly available information on its in vivo efficacy, pharmacokinetics in humans, or its safety and tolerability profile. The reasons for the discontinuation of its development are not explicitly stated in the reviewed literature, but potential factors could include unfavorable pharmacokinetic properties, unforeseen toxicity in preclinical or early clinical studies, or a strategic decision by the developing company.
Efavirenz, on the other hand, successfully navigated the rigorous drug development and approval process. It has demonstrated durable efficacy in numerous clinical trials, both in treatment-naive and experienced patients.[3] While it is associated with a characteristic set of central nervous system and psychiatric side effects, these are generally manageable and often transient.[4][7] The extensive body of clinical data for Efavirenz has allowed for a thorough understanding of its risk-benefit profile, leading to its widespread use in clinical practice for many years.
Figure 3: Logical relationship of available data and development status.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative effectiveness of efavirenz-based antiretroviral regimens in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medsafe.govt.nz [medsafe.govt.nz]
- 6. mdpi.com [mdpi.com]
- 7. Safety and tolerance of efavirenz in different antiretroviral regimens: results from a national multicenter prospective study in 1,033 HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Trovirdine Hydrochloride's Engagement with Reverse Transcriptase: A Comparative Analysis of the NNRTI Binding Site
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Trovirdine hydrochloride's binding site on HIV-1 reverse transcriptase (RT) reveals key insights into its mechanism of action and provides a valuable framework for the ongoing development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide offers researchers, scientists, and drug development professionals a detailed examination of Trovirdine's interaction with the NNRTI binding pocket (NNIBP), benchmarked against other prominent NNRTIs, and supported by experimental data and detailed methodologies.
Trovirdine, a phenethylthiazolylthiourea (PETT) derivative, demonstrates potent inhibition of HIV-1 RT by binding to an allosteric site approximately 10 Å from the polymerase active site. This interaction induces a conformational change in the enzyme, thereby disrupting the catalytic process of converting viral RNA into DNA. Understanding the nuances of this binding is critical for overcoming drug resistance, a significant challenge in HIV therapy.
Quantitative Comparison of NNRTI Activity
The inhibitory potency of Trovirdine and other selected NNRTIs against wild-type HIV-1 RT and common drug-resistant mutant strains is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), highlight the comparative efficacy of these compounds.
| Inhibitor | Wild-Type RT IC50 (nM) | L100I Mutant RT IC50 (nM) | K103N Mutant RT IC50 (nM) | Y181C Mutant RT IC50 (nM) | Wild-Type RT Ki (µM) |
| Trovirdine | 7[1] | - | - | - | - |
| Nevirapine | - | - | 8100[2] | >50-fold resistance[3] | - |
| Efavirenz | 0.51 (for wild-type HIV)[4] | >50-fold resistance[3] | 69[2] | <2-fold resistance[3] | - |
| Rilpivirine | <2[5] | - | <2[5] | <2[5] | - |
| Doravirine | - | - | - | - | - |
The NNRTI Binding and Inhibition Pathway
The binding of an NNRTI, such as Trovirdine, to the hydrophobic pocket in the p66 subunit of reverse transcriptase is a critical event that leads to the allosteric inhibition of the enzyme. This process and the subsequent impact on DNA synthesis are depicted in the following signaling pathway.
Experimental Protocols
A thorough understanding of the experimental methodologies used to characterize NNRTI binding is essential for interpreting the data and for designing new inhibitors. Below are outlines of key experimental protocols.
HIV-1 Reverse Transcriptase Activity Assay (IC50 Determination)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
Protocol Outline:
-
Reagent Preparation: Prepare a reaction mixture containing HIV-1 RT, a template-primer such as poly(A)•oligo(dT), and a buffered solution. Prepare serial dilutions of the NNRTI to be tested.
-
Reaction Incubation: In a microplate, combine the reaction mixture with the various concentrations of the NNRTI.
-
Initiation and Polymerization: Initiate the reverse transcription reaction by adding a mixture of deoxynucleoside triphosphates (dNTPs), including one that is labeled (e.g., [³H]dTTP). Incubate the plate at 37°C to allow for DNA synthesis.
-
Termination and Detection: Stop the reaction, typically by adding EDTA. The newly synthesized, labeled DNA is then captured, and the amount of incorporated label is quantified using a suitable detection method (e.g., scintillation counting).
-
Data Analysis: The percentage of inhibition is calculated for each NNRTI concentration relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of RT-NNRTI Complexes
This technique provides a high-resolution, three-dimensional structure of the NNRTI bound to the reverse transcriptase, revealing the precise molecular interactions.
Protocol Outline:
-
Protein Expression and Purification: Express and purify high-quality, homogenous HIV-1 RT (wild-type or mutant). A common protein concentration for crystallization is around 20 mg/ml.
-
Complex Formation: Incubate the purified RT with a molar excess of the NNRTI (e.g., a 2.5-fold molar excess) to ensure saturation of the binding pocket.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the RT-NNRTI complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the RT-NNRTI complex to high resolution (e.g., 1.8 to 3.0 Å).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an NNRTI to RT, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Protocol Outline:
-
Sample Preparation: Prepare highly pure and precisely concentrated solutions of both HIV-1 RT and the NNRTI in an identical, well-matched buffer to minimize heats of dilution. Typical starting concentrations are in the micromolar range (e.g., 5-50 µM RT in the sample cell and 50-500 µM NNRTI in the syringe).
-
Titration: Place the RT solution in the sample cell of the calorimeter and the NNRTI solution in the injection syringe. A series of small, precise injections of the NNRTI into the RT solution is then performed.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of NNRTI to RT. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics of binding and dissociation between an NNRTI and RT in real-time.
Protocol Outline:
-
Ligand Immobilization: Covalently immobilize one of the binding partners (typically the larger molecule, HIV-1 RT) onto the surface of a sensor chip.
-
Analyte Injection: Inject a solution containing the other binding partner (the NNRTI, referred to as the analyte) at various concentrations over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to the immobilized ligand (association phase) and subsequently dissociates when the analyte solution is replaced with buffer (dissociation phase).
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Analyte concentrations should ideally span a range from 0.1 to 10 times the expected KD.
Conclusion
The comparative analysis of this compound's binding site on reverse transcriptase underscores the critical molecular interactions that govern its inhibitory activity. By contextualizing its performance against other NNRTIs and providing detailed experimental frameworks, this guide serves as a valuable resource for the scientific community dedicated to the discovery and development of more effective and resilient antiretroviral therapies. The continued exploration of the NNRTI binding pocket, aided by the methodologies outlined herein, will undoubtedly pave the way for next-generation inhibitors capable of overcoming the challenge of drug resistance.
References
- 1. Crystal engineering of HIV-1 reverse transcriptase for structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Drug Resistance Database [hivdb.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Trovirdine Hydrochloride's Safety Profile: A Comparative Analysis with First-Generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of Trovirdine hydrochloride, a non-nucleoside reverse transcriptase inhibitor (NNRTI), benchmarked against other first-generation NNRTIs: Nevirapine, Delavirdine, and Efavirenz. Due to the limited publicly available clinical safety data for this compound, which has been evaluated in Phase I clinical trials, this comparison focuses on the well-documented safety profiles of its comparator drugs within the same therapeutic class. This approach allows for an informed perspective on the potential safety considerations for this compound based on class-wide effects.
Comparative Safety Profile of First-Generation NNRTIs
The following table summarizes the key adverse events associated with Nevirapine, Delavirdine, and Efavirenz, based on extensive clinical trial data and post-marketing surveillance. This data provides a framework for anticipating the potential safety profile of this compound.
| Adverse Event Category | Nevirapine | Delavirdine | Efavirenz |
| Common Adverse Events | Rash (mild to moderate), nausea, headache, fatigue, liver problems.[1] | Rash (mild to moderate), fatigue, headache, nausea.[2] | Dizziness, insomnia, impaired concentration, abnormal dreams, rash, nausea, headache, fatigue, vomiting.[3][4] |
| Serious Adverse Events | Severe, life-threatening rash (Stevens-Johnson syndrome, toxic epidermal necrolysis), severe hepatotoxicity (liver failure).[1][5][6] | Severe rash (including Stevens-Johnson syndrome), liver toxicity.[7][8] | Severe skin rash (Stevens-Johnson syndrome, erythema multiforme), serious psychiatric symptoms (depression, suicidal ideation), liver problems, seizures.[4][9][10] |
| Incidence of Rash | Approximately 13% (mild to moderate).[1] Severe or life-threatening reactions in 1.5% of patients.[1] A 16% rate of attributable rash was seen in controlled trials.[5] | Occurs in up to 20% of patients (moderate to severe).[2] | New-onset skin rash in 26% of adult patients in controlled clinical trials.[4] Severe rash in less than 1% of patients.[3] |
| Hepatotoxicity | Can cause severe or life-threatening liver toxicity, usually within the first six weeks of treatment.[1] Clinical hepatitis has an incidence of 1.0% in clinical trials.[5] | Liver toxicity has been reported.[2] Transient serum aminotransferase elevations occur in 25% or more of patients, with elevations >5 times the upper limit of normal in 4% or less.[8] | Liver problems can occur, with an increased risk in patients with a history of hepatitis B or C.[9] |
| Nervous System Effects | Not a prominent feature. | Not a prominent feature. | Frequently reported (53% of patients in controlled trials), including dizziness, insomnia, somnolence, impaired concentration, and abnormal dreaming.[4] These symptoms often resolve within the first 2-4 weeks of therapy.[3] |
Experimental Protocols for Safety Assessment
While specific experimental protocols for this compound are not publicly available, the safety assessment of antiviral drugs in clinical trials generally follows a standardized approach. The methodologies below are representative of those used to evaluate the safety of the comparator NNRTIs.
Phase I Clinical Trial Protocol for Safety and Tolerability:
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study in healthy volunteers.
-
Objectives: To assess the safety, tolerability, and pharmacokinetics of the investigational drug.
-
Methodology:
-
Screening: Healthy adult volunteers undergo a comprehensive medical screening, including physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).
-
Dosing: Subjects are randomized to receive a single oral dose of the investigational drug or a placebo. In subsequent cohorts, the dose is escalated based on the safety and tolerability data from the previous dose level. A multiple-ascending dose phase follows, where subjects receive the drug or placebo for a specified number of days.
-
Safety Monitoring: Subjects are monitored closely for adverse events (AEs) through continuous observation, regular physical examinations, vital sign measurements, and ECGs. Blood and urine samples are collected at predefined intervals to monitor hematological, renal, and hepatic function.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points post-dosing to determine the drug's concentration-time profile, from which pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated.
-
Preclinical Toxicology Protocol:
-
Objective: To identify potential target organs of toxicity and to determine a safe starting dose for human clinical trials.
-
Methodology:
-
In vitro studies: Assessment of cytotoxicity in various cell lines and potential for drug-drug interactions using human liver microsomes to evaluate inhibition of cytochrome P450 enzymes.
-
In vivo studies: Administration of the drug to at least two animal species (one rodent, one non-rodent) at various dose levels for a specified duration (e.g., 28 days).
-
Endpoints: Monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and macroscopic and microscopic examination of tissues and organs at the end of the study.
-
Visualizing Experimental Workflows and Pathways
General Workflow for Antiviral Safety Assessment in Clinical Trials
Caption: A generalized workflow for assessing the safety of a new antiviral drug.
Signaling Pathway of NNRTI Action and Potential for Adverse Events
Caption: Mechanism of NNRTI action and pathways leading to potential adverse events.
References
- 1. Nevirapine - Wikipedia [en.wikipedia.org]
- 2. Delavirdine - Wikipedia [en.wikipedia.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Safety profile of nevirapine, a nonnucleoside reverse transcriptase inhibitor for the treatment of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nevirapine: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. Delavirdine: a review of its use in HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delavirdine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Efavirenz Patient Drug Record | NIH [clinicalinfo.hiv.gov]
- 10. Efavirenz - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
